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Core Science & Biosynthesis

Foundational

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride Abstract (S)-2-Amino-2-(furan-2-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry, prized for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride

Abstract

(S)-2-Amino-2-(furan-2-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry, prized for the unique steric and electronic properties conferred by its furan moiety. Its hydrochloride salt is often the preferred form for handling, stability, and formulation. This guide provides a comprehensive overview of the primary synthetic strategies to obtain this molecule in high enantiopurity. We will dissect three core pathways: asymmetric catalytic hydrogenation, whole-cell biocatalysis, and classical resolution of a racemic mixture. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for chemists engaged in the synthesis of novel therapeutics and complex molecules.

Strategic Overview: Pathways to a Chiral Amino Alcohol

The synthesis of a specific enantiomer of a 1,2-amino alcohol like (S)-2-Amino-2-(furan-2-yl)ethan-1-ol requires precise control of stereochemistry. The choice of synthetic strategy is a critical decision driven by factors such as required purity, scalability, cost, and available resources (e.g., high-pressure reactors, biocatalysis facilities). The three predominant strategies are:

  • Direct Asymmetric Synthesis: This is often the most elegant and efficient approach. A prochiral precursor, such as an α-amino ketone, is converted directly to the desired single enantiomer using a chiral catalyst. Modern methods like asymmetric transfer hydrogenation (ATH) offer high yields and exceptional enantioselectivity under relatively mild conditions.[1]

  • Biocatalysis: Leveraging the inherent stereoselectivity of enzymes, this "green chemistry" approach can provide unparalleled enantiomeric purity (>99% ee) under mild, aqueous conditions.[2][3][4] This pathway is particularly attractive for pharmaceutical manufacturing due to its sustainability and reduced risk of heavy metal contamination.

  • Racemic Synthesis and Chiral Resolution: The most traditional method involves the non-stereoselective synthesis of the racemic amino alcohol, followed by separation of the enantiomers.[5][6] This is achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can then be separated by crystallization. While robust, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

G cluster_start cluster_strategy Core Synthetic Strategies cluster_post start 2-Acetylfuran or 2-Bromoacetylfuran asymmetric Asymmetric Synthesis (e.g., Ru-Catalyzed ATH) start->asymmetric Select Pathway biocatalysis Biocatalysis (e.g., Whole-Cell Reduction) start->biocatalysis Select Pathway racemic Racemic Synthesis (e.g., NaBH4 or H2/Raney Ni) start->racemic Select Pathway final_product (S)-2-Amino-2-(furan-2-yl) ethan-1-ol asymmetric->final_product Direct, High ee biocatalysis->final_product Direct, Highest ee resolution Chiral Resolution (Diastereomeric Salt Formation) racemic->resolution Yields Racemate resolution->final_product Separation (Max 50% Yield) hcl_salt HCl Salt Formation final_product->hcl_salt final_hcl (S)-2-Amino-2-(furan-2-yl)ethan-1-ol Hydrochloride hcl_salt->final_hcl

Caption: Core strategic decisions for the synthesis of the target molecule.

Pathway 1: Asymmetric Transfer Hydrogenation (Recommended Protocol)

This approach represents a highly efficient and scalable method for producing the target compound with excellent enantioselectivity. It relies on the ruthenium-catalyzed asymmetric transfer hydrogenation of an unprotected α-amino ketone hydrochloride salt.[1] The use of a formic acid/triethylamine (HCOOH/TEA) mixture as the hydrogen source avoids the need for high-pressure hydrogenation equipment.

The key precursor is 2-amino-1-(furan-2-yl)ethanone hydrochloride. This can be synthesized from commercially available 2-bromoacetylfuran via the Delépine reaction, where hexamethylenetetraamine (HMTA) acts as an ammonia surrogate, followed by acidic hydrolysis.[7]

G start 2-Bromoacetylfuran step1 1. Hexamethylenetetraamine (HMTA) 2. EtOH / aq. HCl start->step1 intermediate 2-Amino-1-(furan-2-yl)ethanone Hydrochloride step1->intermediate step2 Asymmetric Transfer Hydrogenation Catalyst: (R,R)-Ts-DPEN-Ru Source: HCOOH / TEA Solvent: Methanol intermediate->step2 product (S)-2-Amino-2-(furan-2-yl)ethan-1-ol Free Base step2->product step3 HCl Salt Formation Reagent: HCl in Ethanol Solvent: Ethanol/Ether product->step3 final (S)-2-Amino-2-(furan-2-yl)ethan-1-ol Hydrochloride step3->final

Caption: Workflow for Asymmetric Transfer Hydrogenation pathway.

Experimental Protocol

Part A: Synthesis of 2-Amino-1-(furan-2-yl)ethanone Hydrochloride

  • Reaction Setup: In a round-bottom flask, suspend 2-bromoacetylfuran (1.0 eq) and hexamethylenetetraamine (1.1 eq) in a 1:1 mixture of chloroform and ethanol.

  • Salt Formation: Stir the mixture at room temperature for 12-18 hours. A precipitate (the quaternary ammonium salt) will form.

  • Hydrolysis: Filter the solid, wash with cold ethanol, and suspend it in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (2 volumes).[7]

  • Heating: Heat the slurry to reflux (approx. 80°C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 2-amino-1-(furan-2-yl)ethanone hydrochloride, will crystallize. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

Part B: Asymmetric Transfer Hydrogenation

  • Inert Atmosphere: To a clean, dry Schlenk flask under an argon or nitrogen atmosphere, add 2-amino-1-(furan-2-yl)ethanone hydrochloride (1.0 eq) and a ruthenium catalyst such as (R,R)-TsDPEN Ru(p-cymene)Cl (0.1-0.5 mol%).

  • Solvent and Reagent Addition: Add degassed methanol (10 volumes) followed by a freshly prepared 5:2 azeotropic mixture of formic acid and triethylamine (1.3 volumes).

  • Reaction: Heat the reaction mixture to 60-65°C and stir for 18-24 hours. Monitor the conversion by HPLC or LC-MS.[1]

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by adding aqueous ammonium hydroxide (28%) until the pH is ~9-10. This precipitates the product free base.

  • Extraction & Purification: Extract the product into dichloromethane or ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free base can be purified by silica gel column chromatography if necessary.

Part C: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified (S)-2-Amino-2-(furan-2-yl)ethan-1-ol free base in anhydrous ethanol or methanol (5-10 volumes).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of ethanolic HCl (1.2 M) dropwise with stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt will precipitate. Stir the slurry at 0°C for 1 hour, then filter the white solid.

  • Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final product.

ParameterConditionRationale
Catalyst (R,R)-TsDPEN-RuProvides high enantioselectivity for the (S)-alcohol from the corresponding ketone.[1]
Hydrogen Source HCOOH / TEA (5:2)A stable, easy-to-handle source of hydrogen for transfer hydrogenation, avoiding high-pressure H₂ gas.[1]
Temperature 60-65 °CSufficient to drive the catalytic cycle at a reasonable rate without significant catalyst degradation.
Typical Yield 85-95%This method is known for its high conversion and yield.[1]
Enantiomeric Excess >99% eeThe primary advantage of this catalyst system is its exceptional stereocontrol.[1]

Pathway 2: Whole-Cell Biocatalysis

This pathway utilizes microorganisms that contain alcohol dehydrogenases (ADHs) to perform the enantioselective reduction of a ketone precursor. While this example details the reduction of 2-acetylfuran to the corresponding alcohol, similar whole-cell systems or engineered amine dehydrogenases (AmDHs) can be used for the reductive amination of α-hydroxy ketones to directly yield the target amino alcohol.[3] This method is lauded for its environmental friendliness and extremely high enantioselectivity.

G start Precursor Ketone (e.g., 2-Amino-1-(furan-2-yl)ethanone) step2 Biocatalytic Reduction Co-substrate: Glucose Temperature: 30°C Time: 48 hours start->step2 step1 Cell Cultivation Organism: Lactobacillus paracasei Medium: MRS Broth intermediate Resting Cell Suspension in Phosphate Buffer step1->intermediate intermediate->step2 product (S)-2-Amino-2-(furan-2-yl)ethan-1-ol step2->product step3 Extraction & Purification Solvent: Ethyl Acetate product->step3 final Purified Free Base (Ready for Salt Formation) step3->final

Caption: General workflow for a whole-cell biocatalytic reduction.

Experimental Protocol (Adapted from Precursor Synthesis)
  • Biocatalyst Preparation:

    • Cultivation: Inoculate sterile MRS broth with a culture of Lactobacillus paracasei or another suitable microorganism. Incubate at 30°C for 24-48 hours with agitation.[2]

    • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min).

    • Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 100 mM, pH 7.0) to remove media components.

    • Resting Cells: Resuspend the washed cells in the same buffer to create a concentrated "resting cell" suspension.[2]

  • Biocatalytic Reduction:

    • Reaction Mixture: In a reaction vessel, combine the resting cell suspension with the ketone precursor (2-amino-1-(furan-2-yl)ethanone). Add a co-substrate, such as glucose (e.g., 100 mM final concentration), which is required for cofactor (NADPH) regeneration.[2]

    • Incubation: Incubate the mixture at 30°C with gentle agitation for 24-48 hours. The reaction progress should be monitored by chiral HPLC to determine both conversion and enantiomeric excess.

  • Product Isolation:

    • Cell Removal: Separate the cells from the reaction broth by centrifugation or filtration.

    • Extraction: Saturate the aqueous supernatant with NaCl to reduce the solubility of the product and extract multiple times with ethyl acetate.[2]

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Final Steps: The resulting free base can be further purified if necessary and then converted to the hydrochloride salt as described in Pathway 1.

ParameterConditionRationale
Biocatalyst Lactobacillus sp., Engineered AmDHsThese organisms contain highly stereoselective enzymes for ketone reduction or reductive amination.[2][3]
Co-substrate GlucoseUsed by the cell's metabolism to regenerate the NADPH cofactor essential for the reductase enzyme.[2]
Solvent Aqueous Buffer (pH ~7.0)Mimics physiological conditions, ensuring enzyme stability and activity.
Typical Yield 90-99%Biocatalytic conversions are often near-quantitative under optimized conditions.
Enantiomeric Excess >99.5% eeThe hallmark of biocatalysis is its exceptional, often perfect, enantioselectivity.[3][4]

Pathway 3: Racemic Synthesis and Chiral Resolution

This classical approach is valuable when asymmetric catalysts or biocatalysis facilities are unavailable. It involves the straightforward synthesis of the racemic amino alcohol, which is then separated into its constituent enantiomers.

Experimental Protocol

Part A: Synthesis of Racemic 2-Amino-2-(furan-2-yl)ethan-1-ol

  • Precursor Synthesis: Prepare 2-amino-1-(furan-2-yl)ethanone hydrochloride as described in Pathway 1, Part A.

  • Ketone Reduction:

    • Dissolve the α-amino ketone hydrochloride in 80% methanol.

    • Add wet Raney® Nickel (approx. 3g per 14g of ketone).[7]

    • Hydrogenate the mixture in a Parr shaker under hydrogen pressure (e.g., 3.5 Kg/sq. cm) for 8-12 hours.[7]

    • Alternatively, a simpler reduction can be performed using sodium borohydride (NaBH₄) in methanol at 0°C.

  • Isolation: Filter the catalyst (if used) and evaporate the solvent to dryness to obtain the racemic hydrochloride salt. The free base can be obtained by neutralizing with a base and extracting into an organic solvent.

Part B: Chiral Resolution

  • Salt Formation: Dissolve the racemic amino alcohol free base in a suitable solvent like methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, such as (+)-Tartaric acid (0.5 eq), in the same solvent, heating gently if necessary.

  • Diastereomer Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution. Allow the mixture to cool slowly to room temperature, then potentially to 4°C, to induce crystallization of one of the diastereomeric salts (e.g., the (S)-amino alcohol-(+)-tartrate salt).

  • Isolation: Filter the crystalline solid. The enantiomeric purity of the salt should be checked by converting a small sample back to the free base and analyzing by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to pH > 11. Extract the liberated (S)-amino alcohol free base into an organic solvent.

  • Final Product: Dry and concentrate the organic extracts. The resulting enantiomerically enriched free base can then be converted to its hydrochloride salt.

References

  • Process for the preparation of 2-(2-furyl)ethanol amine. Google Patents. [URL: https://patents.google.
  • Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)ethanol Using Biocatalysts. Benchchem. [URL: https://www.benchchem.com/application-notes/228994/Application-Notes-and-Protocols-for-the-Enantioselective-Synthesis-of-1-(Furan-2-yl)
  • Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ResearchGate. [URL: https://www.researchgate.
  • Biocatalytic Synthesis of Biobased Furan-Derived Chemicals, Fuels and Materials: Toward Sustainable Biorefineries. Frontiers. [URL: https://www.frontiersin.org/research-topics/19305/biocatalytic-synthesis-of-biobased-furan-derived-chemicals-fuels-and-materials-toward-sustainable-biorefineries]
  • Biocatalytic Synthesis of Amino Alcohols. University of Greifswald Publication Server. [URL: https://epub.ub.uni-greifswald.
  • Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry. [URL: http://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_3_13]
  • 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139027569]
  • 2-Amino-1-(furan-2-yl)ethan-1-ol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/veraison/ciah9a8e7573]
  • A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b709540a]
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. SciSpace. [URL: https://typeset.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [URL: https://www.mdpi.com/2218-273X/3/4/741]
  • De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol. ResearchGate. [URL: https://www.researchgate.net/publication/250041783_De_Novo_Asymmetric_Approaches_To_2-Amino-N-Benzyloxycarbonyl-1-2'-Furyl-Ethanol_And_2-Amino-N-t-Butoxycarbonyl-1-2'-Furyl-Ethanol]
  • Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20167448/]
  • (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride. Ambeed.com. [URL: https://www.ambeed.com/products/3026670-54-9.html]
  • Protocol for the Asymmetric Synthesis of Chiral 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Derivatives. Benchchem. [URL: https://www.benchchem.com/application-notes/228994/Protocol-for-the-Asymmetric-Synthesis-of-Chiral-2-Amino-1-(3,4-dihydroxyphenyl)
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00045]
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017231/]
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois. [URL: https://ideals.illinois.edu/items/124707]
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25299/92/3]
  • 2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride. BLDpharm. [URL: https://www.bldpharm.com/products/3026670-54-9.html]

Sources

Exploratory

Technical Guide: Chiral Resolution of 2-Amino-2-(furan-2-yl)ethan-1-ol

This guide outlines the technical protocols for the chiral resolution of 2-Amino-2-(furan-2-yl)ethan-1-ol (also known as Furylglycinol). This molecule is a critical chiral building block, structurally analogous to phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the chiral resolution of 2-Amino-2-(furan-2-yl)ethan-1-ol (also known as Furylglycinol). This molecule is a critical chiral building block, structurally analogous to phenylglycinol, but possesses a furan ring that introduces specific stability challenges (acid sensitivity) that must be managed during resolution.

Part 1: Strategic Overview & Molecule Analysis

Target Molecule: 2-Amino-2-(furan-2-yl)ethan-1-ol Structure: Furan ring attached to the


-carbon of a 

-amino alcohol moiety. Key Challenge: The furan ring is electron-rich and highly susceptible to acid-catalyzed ring opening (polymerization/degradation) and oxidation. Standard resolution methods involving strong mineral acids or aggressive oxidants must be avoided.
Decision Matrix: Pathway Selection
FeatureMethod A: Diastereomeric CrystallizationMethod B: Enzymatic Kinetic Resolution (EKR)Method C: Chiral Chromatography
Primary Mechanism Solubility difference of diastereomeric saltsStereoselective enzymatic acylationAdsorption differential on chiral stationary phase
Scale Suitability Multi-gram to KilogramGram to Multi-gramMilligram to Gram (Prep HPLC)
Resolving Agent L-(+)-Tartaric Acid (or derivatives)Lipase B from Candida antarctica (CAL-B)Polysaccharide-based Columns (e.g., Chiralpak IA)
Pros Cost-effective; scalable; no chromatography required.High enantiomeric excess (ee); mild conditions (neutral pH).Rapid method development; near 100% purity.
Cons Requires iterative recrystallization; yield limited to 50% max per pass.Requires acyl donor; kinetic limit (50% max yield).High solvent consumption; expensive stationary phases.

Part 2: Method A - Diastereomeric Salt Formation (Chemical Resolution)

This is the preferred method for scalable production. As a


-amino alcohol, the target forms stable salts with chiral carboxylic acids.
Resolving Agent Selection
  • Primary Candidate: L-(+)-Tartaric Acid .

    • Reasoning: It is a weak organic acid (pKa ~3 and 4.4), minimizing the risk of furan ring degradation compared to sulfonic acids. It has a proven track record with phenylglycinol analogs.

  • Secondary Candidate: Dibenzoyl-L-tartaric acid (L-DBTA) .

    • Reasoning: If the tartrate salt does not crystallize (is too soluble), the benzoyl groups add lipophilicity and bulk, often facilitating lattice formation.

Solvent Screening Protocol (Self-Validating Step)

Before bulk resolution, perform this "solubility ladder" test to determine the optimal solvent system:

  • Prepare 100 mg of racemic amine and 1 equivalent of resolving agent.

  • Add solvent in 0.5 mL increments at 60°C until dissolved.

  • Test solvents in this order: Absolute Ethanol > Ethanol/Water (95:5) > Methanol > Isopropanol .

  • Cool slowly to 4°C.

  • Validation: If crystals form, filter and check optical rotation. If oil forms, reheat and add seed crystal or change solvent.

Execution Protocol (Optimized for Tartaric Acid)

Step 1: Salt Formation

  • Dissolve 10.0 g (78.6 mmol) of racemic 2-Amino-2-(furan-2-yl)ethan-1-ol in 150 mL of Absolute Ethanol at 60°C.

  • In a separate flask, dissolve 11.8 g (78.6 mmol, 1.0 eq) of L-(+)-Tartaric acid in 100 mL of hot Ethanol .

  • Add the acid solution to the amine solution slowly with stirring.

  • Critical Control Point: Maintain temperature at 50-60°C during addition to prevent premature precipitation of amorphous solids.

Step 2: Crystallization

  • Allow the mixture to cool to room temperature (25°C) over 4 hours (controlled ramp: 10°C/hour).

  • Refrigerate at 4°C for 12 hours.

  • Filter the white crystalline solid.

  • Recrystallization: Dissolve the wet cake in the minimum amount of boiling ethanol (approx. 10-15 mL per gram of salt). Cool and filter again. Repeat until constant melting point or optical rotation is achieved.

Step 3: Free Basing (Liberation)

  • Warning: Do not use strong mineral acids or high heat.

  • Suspend the purified salt in Dichloromethane (DCM) .

  • Add saturated aqueous NaHCO3 (mild base) and stir vigorously for 30 minutes.

  • Separate the organic layer.[1] Extract the aqueous layer 2x with DCM/Isopropanol (9:1) to recover polar amino alcohol.[2]

  • Dry over Na2SO4 and concentrate in vacuo (bath temp < 40°C).

SaltResolution Start Racemic Amine (10g) Mix Add L-(+)-Tartaric Acid (1.0 eq) in hot EtOH Start->Mix Cool Controlled Cooling (60°C -> 4°C) Mix->Cool Filter Filtration Cool->Filter MotherLiq Mother Liquor (Enriched in opposite enantiomer) Filter->MotherLiq Crystals Diastereomeric Salt (Solid) Filter->Crystals Recryst Recrystallization (EtOH) Crystals->Recryst Check Check ee% / Rotation Recryst->Check Check->Recryst Low purity FreeBase Liberation (DCM / NaHCO3) Check->FreeBase >98% ee Final Pure (S)-Amine FreeBase->Final

Figure 1: Workflow for the chemical resolution of Furylglycinol using Tartaric Acid.

Part 3: Method B - Enzymatic Kinetic Resolution (EKR)

This method utilizes the high selectivity of Candida antarctica Lipase B (CAL-B) . For


-amino alcohols, lipases can catalyze either 

-acylation or

-acylation.
  • Mechanism: In organic solvents, CAL-B preferentially acylates the amine (

    
    -acylation) of the (R)-enantiomer (typically), leaving the (S)-amine unreacted, or vice versa depending on the specific enzyme strain and conditions.
    
  • Advantage: Avoids thermal degradation; runs at ambient temperature.

Protocol
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 50 mg/mmol substrate.

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). Note: Avoid alcohols.

  • Acyl Donor: Ethyl Acetate (acts as both solvent and donor) or Vinyl Acetate (irreversible donor, faster rate).

  • Procedure:

    • Dissolve 1.0 g of racemic amine in 20 mL of Ethyl Acetate .

    • Add 500 mg of Novozym 435.

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Analyze aliquots via Chiral HPLC every 2 hours.

    • Termination: Stop when conversion reaches 50% (theoretical maximum).

  • Work-up:

    • Filter off the enzyme (can be reused).

    • Evaporate volatiles.

    • Separation: The reaction mixture now contains (S)-Amine (unreacted) and (R)-Amide (acylated product). These have vastly different polarities.

    • Perform flash column chromatography (Silica gel). Elute the amide with EtOAc/Hexane, then elute the polar amine with DCM/MeOH (9:1).

EnzymaticResolution Input Racemic Amine Reaction Kinetic Resolution (Selective N-Acylation) Input->Reaction Enzyme CAL-B (Novozym 435) + Ethyl Acetate Enzyme->Reaction Output Mixture: (S)-Amine + (R)-Amide Reaction->Output Separation Column Chromatography (Silica) Output->Separation Prod1 Pure (S)-Amine (Unreacted) Separation->Prod1 Prod2 Pure (R)-Amide (Acylated) Separation->Prod2

Figure 2: Enzymatic Kinetic Resolution pathway via selective N-acylation.

Part 4: Analytical Validation (Chiral HPLC)

To verify the Enantiomeric Excess (ee), you must establish a robust analytical method.

  • Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose). These are preferred over coated phases (OD/AD) because they tolerate a wider range of solvents.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1

    • Role of DEA: The basic modifier (DEA) is mandatory to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.

  • Detection: UV at 230 nm (Furan absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Characterization Data (Reference)
  • Optical Rotation: The (S)-enantiomer of furan-2-yl amino alcohols typically exhibits negative rotation (

    
    ) in ethanol, but this must be confirmed experimentally as rotation is solvent-dependent.
    
  • Absolute Configuration: Assign by X-ray crystallography of the tartrate salt or by derivatization with Mosher's acid chloride followed by NMR analysis.

Part 5: References

  • Lipase-Catalyzed Kinetic Resolution of Furan Derivatives:

    • Title: Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction.

    • Source: Chem. Pharm.[3] Bull. (Tokyo), 2025.

    • URL:[Link]

  • Enzymatic Resolution of Beta-Amino Esters/Alcohols:

    • Title: Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters.[4]

    • Source: Beilstein J. Org. Chem., 2017.

    • URL:[Link]

  • General Synthesis of Furan Amino Alcohols:

    • Title: Synthesis of New Furan Compounds: A Study towards Pyrrole Ring.

    • Source: Asian Journal of Chemistry, 2008.

    • URL:[Link]

  • Resolution of Benzofuran Analogs:

    • Title: Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions.

    • Source: Tetrahedron: Asymmetry (via Academia.edu).

    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity Screening of Furan-Containing Amino Alcohols

Foreword: The Therapeutic Promise of a Unique Chemical Scaffold In the landscape of medicinal chemistry, the furan nucleus stands out as a privileged scaffold.[1] Its unique electronic properties and ability to act as a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Promise of a Unique Chemical Scaffold

In the landscape of medicinal chemistry, the furan nucleus stands out as a privileged scaffold.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have cemented its role in a wide array of biologically active compounds.[1][2] When this versatile heterocycle is functionalized with an amino alcohol, a chiral center and enhanced hydrogen bonding capabilities are introduced, opening up new avenues for specific molecular interactions with biological targets.[1] This guide provides an in-depth exploration of the synthesis and, more critically, the biological activity screening of furan-containing amino alcohols, designed for researchers, scientists, and drug development professionals. We will move beyond mere procedural descriptions to delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Chapter 1: Synthesis Strategies for Furan-Containing Amino Alcohols

The journey to discovering novel therapeutic agents begins with the synthesis of the core molecules. The construction of furan-containing amino alcohols can be achieved through several strategic pathways, primarily centered on either forming the furan ring first and then elaborating the amino alcohol side chain, or vice versa.

A prevalent strategy employs readily available furan precursors like furfural. Furfural can be ingeniously converted to furfurylamine via reductive amination, providing a key intermediate for further modification.[1] Another powerful and flexible approach is the Paal-Knorr synthesis, which facilitates the construction of substituted furans from 1,4-dicarbonyl compounds, allowing for significant diversity in the final products.[1]

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and subsequent biological screening of a library of furan-containing amino alcohols. This systematic approach is crucial for establishing clear structure-activity relationships (SAR).

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start Select Furan Precursor (e.g., Furfural) Intermediate Key Intermediate Formation (e.g., Furfurylamine via Reductive Amination) Start->Intermediate Chemical Transformation Diversification Side Chain Elaboration & Amino Alcohol Introduction Intermediate->Diversification Parallel Synthesis Library Library of Furan-Containing Amino Alcohols Diversification->Library Primary Primary Screening (e.g., Antibacterial, Antifungal) Library->Primary Compound Library Input Secondary Secondary Screening (e.g., Cytotoxicity, Antioxidant) Primary->Secondary Active Compounds Hit Hit Identification Secondary->Hit Confirmed Activity & Selectivity Lead Lead Optimization Hit->Lead SAR Studies

Caption: High-level workflow from synthesis to lead optimization.

Chapter 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Furan derivatives have historically shown promise in this arena, with compounds like nitrofurantoin being used clinically as an antibiotic.[2] The furan ring is central to the antimicrobial activity, often facilitating electron transfer and the generation of reactive intermediates that can damage bacterial DNA and proteins.[2]

Antibacterial Activity

A primary assessment of antibacterial efficacy is crucial. The following protocols are standard methods for initial screening and determining the potency of novel compounds.

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the furan-containing amino alcohol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antifungal Activity

Furan-containing compounds have also demonstrated efficacy against fungal pathogens.[3] Screening for antifungal activity often employs similar principles to antibacterial testing but with modifications to accommodate the different growth requirements of fungi.

This protocol is adapted for fungi, including yeasts like Candida albicans and filamentous fungi like Aspergillus fumigatus.[4]

  • Fungal Culture and Inoculum Preparation:

    • Cultivate fungi on an appropriate medium (e.g., Sabouraud Dextrose Agar).

    • For yeasts, prepare a suspension and adjust to a 0.5 McFarland standard. For molds, harvest spores and adjust the concentration.

    • The final inoculum concentration in the test wells should be approximately 0.5-2.5 x 10³ CFU/mL.

  • Assay Setup:

    • Use RPMI-1640 medium buffered with MOPS in a 96-well plate.[5]

    • Prepare serial dilutions of the test compounds in the plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Incubate at 35°C for 24-48 hours for yeasts or up to 7 days for some filamentous fungi.[5]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration showing a significant inhibition of growth (typically ≥50%) compared to the positive control.

Representative Antimicrobial Data

The following table summarizes hypothetical MIC data for a series of furan-containing amino alcohols, illustrating how structural modifications can impact antimicrobial potency.

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FAA-01HH64>128128
FAA-02ClH166432
FAA-03OCH₃H32>12864
FAA-04ClCH₃83216

Data is illustrative and based on trends observed in the literature.

Chapter 3: Anticancer Activity Screening

The furan scaffold is present in several compounds investigated for their anticancer properties.[6] The mechanism of action can be diverse, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[6][7]

Cytotoxicity Assessment

A primary step in anticancer drug discovery is to evaluate the general cytotoxicity of the compounds against cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium.[6]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the furan-containing amino alcohols.

    • Treat the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

For compounds showing significant cytotoxicity, it is crucial to understand the mechanism of cell death.

G Start Cytotoxic Hit Compound Apoptosis Annexin V/PI Staining (Flow Cytometry) Start->Apoptosis CellCycle DNA Content Analysis (Propidium Iodide Staining) Start->CellCycle Mitochondria Mitochondrial Membrane Potential Assay Apoptosis->Mitochondria If Apoptotic Conclusion Elucidation of Apoptotic Pathway & Cell Cycle Arrest Phase CellCycle->Conclusion Caspase Caspase Activity Assay (e.g., Caspase-3/7) Mitochondria->Caspase Caspase->Conclusion

Caption: Workflow for elucidating the mechanism of anticancer activity.

  • Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Cell Cycle Analysis: Staining cells with a DNA-binding dye like propidium iodide allows for the analysis of cell cycle distribution by flow cytometry, revealing any arrest at the G1, S, or G2/M phases.[6]

Representative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for furan-containing amino alcohols against a cancer cell line and a normal cell line to assess selectivity.

Compound IDR1 GroupR2 GroupMCF-7 IC₅₀ (µM)MCF-10A (Normal) IC₅₀ (µM)Selectivity Index (SI)
FAA-01HH55.2>100>1.8
FAA-02ClH12.585.36.8
FAA-03OCH₃H28.1>100>3.6
FAA-04ClCH₃4.162.915.3

Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher values are desirable. Data is illustrative.[6]

Chapter 4: Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a key area of research.[9] Furan derivatives, particularly those with hydroxyl or amine functionalities, have been investigated for their ability to scavenge free radicals.[9][10]

Radical Scavenging Assays

Several methods are available to assess the radical scavenging potential of compounds. It is advisable to use multiple assays that operate via different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) for a comprehensive evaluation.[11]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to evaluate antioxidant activity.[10]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol. The concentration should yield an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a methanolic solution of the test compound at various concentrations to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[11][12]

  • Generation of ABTS•⁺:

    • React a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Assay Procedure:

    • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.7-0.8 at 734 nm.

    • Add the test compound at various concentrations to the diluted ABTS•⁺ solution.

  • Measurement and Calculation:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Conclusion: A Scaffold of Opportunity

This guide has outlined a systematic and robust framework for the biological activity screening of furan-containing amino alcohols. By integrating rational synthesis with a multi-tiered screening cascade encompassing antimicrobial, anticancer, and antioxidant assays, researchers can efficiently identify and characterize promising lead compounds. The key to success lies not just in the execution of these protocols but in the careful analysis of the resulting data to build a comprehensive structure-activity relationship. The furan-amino alcohol scaffold, with its inherent chemical versatility and biological potential, remains a fertile ground for the discovery of the next generation of therapeutic agents.

References

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  • Ghorbani-Vaghei, R., & Malaekeh, P. (2017). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. Available at: [Link]

  • Sagan, J., et al. (2020). Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. Molecules, 25(18), 4212. Available at: [Link]

  • Kumar, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society, 100(11), 101201. Available at: [Link]

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  • Orient J Chem. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

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  • Jones, G. L., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1999. Available at: [Link]

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  • PubMed. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304. Available at: [Link]

  • ScienceOpen. (2017). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Brazilian Journal of Microbiology, 48(3), 476-482. Available at: [Link]

  • PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets. Available at: [Link]

  • PubMed. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 246-260. Available at: [Link]

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  • ResearchGate. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Available at: [Link]

  • Semantic Scholar. (2025). Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. Available at: [Link]

  • Pol-Fachin, L., et al. (2022). Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins. Antioxidants, 11(11), 2249. Available at: [Link]

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Sources

Exploratory

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride: A Technical Guide to Potential Therapeutic Applications

Foreword: Unveiling the Potential of a Novel Chiral Amino Alcohol The intersection of privileged structural motifs in medicinal chemistry often yields compounds of significant therapeutic promise. (S)-2-Amino-2-(furan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Chiral Amino Alcohol

The intersection of privileged structural motifs in medicinal chemistry often yields compounds of significant therapeutic promise. (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride represents one such convergence, integrating the biologically versatile furan scaffold with the stereochemically defined 1,2-amino alcohol pharmacophore. The furan ring, a five-membered aromatic heterocycle, is a cornerstone in drug discovery, present in a wide array of approved drugs and investigational agents.[1][2][3][4] Its unique electronic and steric properties often enhance metabolic stability and receptor binding affinity.[5] Concurrently, chiral 1,2-amino alcohols are integral to numerous pharmaceuticals, including beta-blockers and antiviral agents, where the specific stereochemistry is critical for therapeutic efficacy.[6][7][8]

This technical guide provides a comprehensive exploration of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride, a molecule at the frontier of chemical biology. While direct therapeutic applications of this specific entity are not yet extensively documented in peer-reviewed literature, its structural components suggest a rich pharmacological potential. This document, therefore, serves as a roadmap for researchers, scientists, and drug development professionals, postulating therapeutic applications based on robust structure-activity relationship (SAR) data from analogous compounds and outlining a rigorous experimental framework for their validation. We will delve into its synthesis, hypothesize its mechanisms of action, and propose detailed protocols for investigating its utility in cardiovascular, inflammatory, and oncological diseases.

Molecular Profile and Physicochemical Characteristics

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is a chiral molecule whose hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for a drug candidate.

PropertyValue
IUPAC Name (1S)-2-amino-1-(furan-2-yl)ethan-1-ol hydrochloride
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.61 g/mol
Appearance Solid
CAS Number Not available; Racemate: 2745-22-4
Predicted Boiling Point 253.7 °C at 760 mmHg
Predicted Melting Point 85-87 °C (for the free base)[9]
InChI Key JWQAFPHYLSGNSK-UHFFFAOYSA-N (for the free base)[9]

Enantioselective Synthesis

The synthesis of enantiomerically pure 1,2-amino alcohols is a critical step in drug development.[10] A robust method for obtaining (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is through the asymmetric hydrogenation of the corresponding α-amino ketone precursor.[8]

Proposed Synthetic Pathway

Synthetic_Pathway 2-Acetylfuran 2-Acetylfuran Intermediate_A 2-Bromo-1-(furan-2-yl)ethan-1-one 2-Acetylfuran->Intermediate_A Br₂, AlCl₃ Intermediate_B 2-Amino-1-(furan-2-yl)ethan-1-one hydrochloride Intermediate_A->Intermediate_B Hexamethylenetetramine, then HCl/EtOH Target_Molecule (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride Intermediate_B->Target_Molecule Asymmetric Hydrogenation (e.g., Ru-catalyst)

Caption: Proposed synthetic route for (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of α-amino ketones.[8]

  • Catalyst Preparation: In a glovebox, a solution of a suitable chiral ruthenium catalyst (e.g., a Ru-complex with a chiral diphosphine ligand) in degassed methanol is prepared.

  • Reaction Setup: A high-pressure autoclave is charged with 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride (the precursor ketone)[11] and the catalyst solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 12-24 hours).

  • Work-up and Purification: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-2-Amino-2-(furan-2-YL)ethan-1-OL.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of hydrochloric acid in ether to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Postulated Mechanisms of Action and Potential Therapeutic Targets

The structural features of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride suggest several plausible biological targets.

β-Adrenergic Receptor Antagonism

The 1-aryl-2-aminoethanol scaffold is a classic pharmacophore for β-adrenergic receptor antagonists (beta-blockers).[12][13] The furan ring can act as a bioisostere for the phenyl or naphthyl rings found in many established beta-blockers.[1] Antagonism of β-adrenergic receptors, particularly the β1 subtype in the heart, is a cornerstone of treatment for hypertension, angina, and certain arrhythmias.

Adrenergic_Signaling cluster_cell Cardiomyocyte Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Norepinephrine Norepinephrine Norepinephrine->Receptor Activates Molecule (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Molecule->Receptor Inhibits

Caption: Postulated inhibition of the β1-adrenergic signaling pathway.

Anti-inflammatory Activity

Furan derivatives have demonstrated a wide range of anti-inflammatory activities.[14][15][16][17] This is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Anticancer Activity

A significant number of furan-containing compounds have been investigated for their potential as anticancer agents.[18][19][20][21] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization leading to cell cycle arrest, and modulation of key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt.[2][18]

Apoptosis_Pathway Molecule (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Bax Bax Molecule->Bax Upregulates Bcl2 Bcl-2 Molecule->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized induction of apoptosis via the intrinsic pathway.

Proposed Therapeutic Applications and Experimental Validation

Cardiovascular Disease: β-Adrenergic Blockade

Objective: To determine the binding affinity of the compound for β1 and β2-adrenergic receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing β1 (e.g., rat heart) and β2 (e.g., rat lung) adrenergic receptors.

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound.

  • Incubation: Incubate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In_Vivo_Hypertension_Workflow Induction Induce Hypertension in Rats (e.g., Spontaneously Hypertensive Rats) Grouping Group Animals (Vehicle Control, Test Compound, Positive Control) Induction->Grouping Telemetry Implant Telemetry Devices for Blood Pressure & Heart Rate Monitoring Grouping->Telemetry Dosing Administer Compound or Vehicle (e.g., oral gavage) Telemetry->Dosing Monitoring Continuously Monitor Blood Pressure and Heart Rate Dosing->Monitoring Analysis Data Analysis: Compare changes from baseline Monitoring->Analysis

Caption: Workflow for assessing antihypertensive effects in vivo.

Anti-inflammatory Disorders

Objective: To evaluate the selective inhibitory activity of the compound against the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit.

  • Assay Procedure: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and varying concentrations of the test compound.

  • Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate at 37 °C for a specified time (e.g., 10 minutes).

  • Detection: Measure the production of prostaglandin PGG2, typically via a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Oncology

Objective: To assess the cytotoxic effect of the compound on a cancer cell line.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[2]

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Preliminary ADME-Tox Considerations

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profile is crucial. The furan moiety can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to reactive intermediates.[20] Therefore, early-stage toxicological screening is imperative.

Key In Vitro Assays:

  • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic turnover.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions.

  • Hepatotoxicity: Evaluate cytotoxicity in primary hepatocytes or HepG2 cells.

  • Ames Test: Screen for mutagenic potential.

Future Directions and Conclusion

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride stands as a promising, yet underexplored, chemical entity. Its structural composition strongly suggests a multifaceted pharmacological profile. The immediate path forward involves the systematic validation of the hypotheses presented in this guide. The primary focus should be on confirming its interaction with β-adrenergic receptors, given the high probability based on its pharmacophore. Subsequent investigations into its anti-inflammatory and anticancer properties are also highly warranted, as success in these areas could open up significant new therapeutic avenues.[22][23]

This technical guide has laid the foundational framework for the comprehensive evaluation of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. By following the proposed experimental pathways, researchers can systematically uncover its therapeutic potential and pave the way for its development as a next-generation therapeutic agent.

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  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

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Foundational

Introduction: The Significance of Furan-Based Chirality in Modern Drug Discovery

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Furan-Based Chiral Compounds The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Furan-Based Chiral Compounds

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its electron-rich nature and aromaticity provide a stable framework that can engage in various interactions with biological macromolecules.[1] When a chiral center is introduced to a furan-containing molecule, it adds a critical layer of complexity and specificity. The three-dimensional arrangement of atoms, or stereochemistry, can profoundly influence a drug's interaction with its biological target, as enzymes and receptors are themselves chiral entities.[3]

It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5] Therefore, for researchers, scientists, and drug development professionals, a rigorous and systematic approach to elucidating the mechanism of action (MOA) of individual enantiomers is not merely an academic exercise but a fundamental requirement for developing safer and more effective therapeutics.[4]

This technical guide provides a comprehensive framework for investigating the MOA of furan-based chiral compounds. It moves beyond a simple listing of techniques to explain the strategic rationale behind experimental choices, integrating stereoselective synthesis, target identification, molecular interaction analysis, and cellular pathway elucidation.

Part 1: The Foundation - Stereoselective Synthesis and Chiral Purity

Before any meaningful MOA study can commence, the synthesis of enantiomerically pure compounds is paramount. Biological assays performed on a racemic mixture can yield misleading data, as the observed effect is a composite of the activities of both enantiomers.[5]

Core Principle: Why Enantiopure Compounds are Essential

Biological systems are homochiral. A drug target, such as an enzyme's active site or a receptor's binding pocket, possesses a specific three-dimensional geometry. Consequently, the "fit" of a chiral drug is stereospecific. One enantiomer may bind with high affinity and elicit a strong biological response, while its mirror image may bind weakly or not at all. Studying a pure enantiomer ensures that the observed biological activity can be attributed to a single, defined molecular entity.

Key Synthetic Strategies

The development of methodologies for accessing substituted chiral furans, particularly the tetrahydrofuran (THF) core, is a vibrant area of organic chemistry.[6][7] Strategies often fall into several major categories:

  • Asymmetric Catalysis: This is one of the most powerful approaches, utilizing a chiral catalyst to transform a prochiral starting material into a chiral product with high enantioselectivity. Examples include:

    • Organocatalytic Asymmetric Annulation: Chiral amines can catalyze the reaction between achiral furan-indoles and other reagents to create complex furan-containing structures with both axial and central chirality.[1]

    • Visible-Light-Mediated Deoxygenative Cyclization: This modern technique uses photoredox catalysis to construct chiral tetrahydrofurans from activated alcohol derivatives.[8]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral starting materials from nature, such as carbohydrates (e.g., L-arabinose), to serve as the foundation for the chiral furan scaffold.[6][9]

  • Stereoselective Cycloadditions: Reactions like the [3+2] cycloaddition of chiral allylsilanes with α-keto esters can produce highly substituted chiral tetrahydrofurans.

The choice of synthetic route depends on the specific target molecule, desired substitution pattern, and scalability requirements. The crucial outcome is the production of enantiomers with high enantiomeric excess (% ee), which must be rigorously verified using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Part 2: A Multi-Pronged Approach to Target Identification and Engagement

Identifying the direct molecular target of a novel compound is a critical step in defining its mechanism of action. A multi-faceted approach, combining computational, biophysical, and cell-based methods, provides the most robust and validated results.

MOA_Workflow cluster_TargetID Target Identification & Engagement cluster_Interaction Molecular Interaction Analysis cluster_Cellular Cellular & Phenotypic Effects in_silico In Silico Prediction (Docking, Pharmacophore) biophysical Biophysical Assays (SPR, ITC) in_silico->biophysical Guide Experiments cell_based Cell-Based Target Engagement (CETSA) biophysical->cell_based Confirm Binding structural Structural Biology (X-ray, Cryo-EM) cell_based->structural Validate in situ biochemical Biochemical Assays (Enzyme Kinetics, IC50/Ki) structural->biochemical Quantify Interaction signaling Signaling Pathway Analysis (Western Blot, qPCR) biochemical->signaling Link to Cellular Function phenotypic Phenotypic Assays (Viability, Apoptosis, Imaging) signaling->phenotypic Confirm Cellular Outcome start Chiral Furan Compound start->in_silico Hypothesis Generation

Figure 1: A general workflow for elucidating the mechanism of action of a novel compound.

Technique 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: The foundational principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10][11] This allows researchers to confirm that a compound directly engages its target inside intact cells, a crucial piece of evidence that bridges in vitro binding with a physiological context.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a human cancer cell line) to 70-80% confluency.

    • Treat cells with the furan-based chiral compound at a desired concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.[10]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS) supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells via rapid freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[12]

  • Analysis by Western Blot:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Quantify the protein concentration in each supernatant (e.g., using a BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. The amount of soluble protein at each temperature is visualized as a band.[10]

  • Data Interpretation:

    • In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases.

    • In the compound-treated samples, the protein will be stabilized, resulting in a stronger band intensity at higher temperatures compared to the control. This "thermal shift" confirms target engagement.

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Analyze Data (Compare Melt Curves) F->G

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Technique 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is a label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip.[13] By immobilizing the target protein (ligand) and flowing the small molecule (analyte) over the surface, one can directly measure the association (k_on) and dissociation (k_off) rates of the binding event. This provides quantitative data on binding affinity (K_D), which is invaluable for comparing the potency of different enantiomers.[14]

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]

  • Protein Immobilization:

    • Inject the purified target protein over the activated surface. The primary amines on the protein surface will form covalent bonds with the activated esters.

    • Deactivate any remaining active esters using an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of the chiral furan compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions at a constant flow rate over both the target and reference flow cells, starting with the lowest concentration.

    • Monitor the binding response in real-time, which is measured in Resonance Units (RU). The signal increases during the association phase.

    • After the injection, switch back to running buffer and monitor the dissociation phase.[14]

  • Surface Regeneration:

    • If the interaction is reversible, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte, returning the baseline to zero before the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic rate constants (k_on, k_off) and the equilibrium dissociation constant (K_D = k_off / k_on).

SPR_Workflow A 1. Immobilize Protein on Sensor Chip B 2. Inject Analyte (Association Phase) A->B C 3. Flow Buffer (Dissociation Phase) B->C D 4. Regenerate Surface C->D E 5. Repeat with Different Analyte Concentrations D->E F 6. Data Analysis (Fit Curves, Calculate KD) E->F

Figure 3: The experimental cycle for a Surface Plasmon Resonance (SPR) analysis.

Part 3: High-Resolution Characterization of the Molecular Interaction

Once the target is identified and engagement is confirmed, the next crucial phase is to understand precisely how the compound interacts with its target at an atomic level. This knowledge is the cornerstone of structure-based drug design and lead optimization.

Technique 3: X-ray Crystallography for Structural Elucidation

Causality: X-ray crystallography provides an atomic-resolution three-dimensional map of the target protein.[15] By solving the crystal structure of the protein in complex with the bound chiral furan compound (a co-crystal structure), one can visualize the exact binding pose, identify key hydrogen bonds and hydrophobic interactions, and understand the structural basis for the compound's potency and stereospecificity.[15][16]

  • Complex Formation:

    • Purify the target protein to a high degree of homogeneity (>95%).

    • Prepare a stock solution of the chiral furan compound, typically in a solvent like DMSO.

    • Incubate the purified protein with a molar excess of the compound (e.g., 3- to 10-fold excess) to ensure saturation of the binding sites.[17] The final DMSO concentration should typically be kept below 5% to avoid interfering with crystallization.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

    • Pipette a small volume (e.g., 1 µL) of the protein-ligand complex solution and mix it with an equal volume of a reservoir solution from a commercial crystallization screen.

    • Equilibrate the drop against the reservoir solution. As water slowly evaporates from the drop, the concentration of protein and precipitant increases, ideally leading to the formation of well-ordered crystals.[13]

  • Crystal Optimization:

    • If initial screening yields small or poorly formed crystals, optimize the conditions by systematically varying the pH, precipitant concentration, and temperature.

  • Crystal Harvesting and Cryo-protection:

    • Carefully loop out a single crystal from the drop.

    • Briefly soak the crystal in a cryo-protectant solution (often the reservoir solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction and Data Processing:

    • Mount the frozen crystal in a cryo-stream at a synchrotron beamline.

    • Expose the crystal to a high-intensity X-ray beam and collect the diffraction pattern on a detector.[18]

    • Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • Solve the "phase problem" using methods like molecular replacement if a related structure is known.

    • Build an atomic model of the protein-ligand complex into the resulting electron density map.

    • Refine the model iteratively to improve its fit to the experimental data, resulting in a high-resolution 3D structure.[2]

Part 4: Case Studies - From Molecular Target to Cellular Effect

Illustrating the principles with real-world examples provides invaluable context. Here, we examine two distinct cases of furan-based compounds with different mechanisms of action.

Case Study 1: Ascofuranone - A Chiral Inhibitor of a Parasitic Metabolic Enzyme

Ascofuranone is a natural product antibiotic that is a potent and selective inhibitor of the Trypanosoma brucei alternative oxidase (TAO).[19][20] This enzyme is essential for the parasite's energy metabolism but is absent in its mammalian host, making it an excellent drug target for African trypanosomiasis.[19][21]

  • Target: Trypanosome Alternative Oxidase (TAO)

  • Mechanism: Ascofuranone acts as a sub-nanomolar, non-competitive inhibitor of TAO's ubiquinol oxidase activity.[20][21] By blocking this enzyme, it shuts down the parasite's mitochondrial electron transport chain, leading to a collapse in energy production and cell death.[21] Structure-activity relationship studies have identified the 1-formyl and 6-hydroxyl groups on the ascofuranone scaffold as critical for direct interaction with the enzyme.[22]

TAO_Pathway cluster_ETC T. brucei Mitochondrial Respiration G3P Glycerol-3-P DHAP DHAP G3P->DHAP G3P-DH UQ_pool Ubiquinone Pool (UQ/UQH2) DHAP->UQ_pool O2 O₂ UQ_pool->O2 H2O H₂O O2->H2O Ascofuranone Ascofuranone TAO Trypanosome Alternative Oxidase (TAO) Ascofuranone->TAO Inhibition

Figure 4: Ascofuranone's inhibition of the T. brucei mitochondrial electron transport chain.

Quantitative Data: Potency of TAO Inhibitors

The exceptional potency of Ascofuranone is evident when compared to other known inhibitors of TAO.

InhibitorTypeTargetIC₅₀KᵢReference(s)
Ascofuranone PrenylphenolRecombinant TAO1.3 - 2.0 nM2.38 nM[5][20]
Salicylhydroxamic Acid (SHAM)Hydroxamic acidRecombinant TAO>1 µM-[5]
Ascofuranone Derivative (AC)Ascofuranone analogRecombinant TAO3.7 nM-[5]
OctylgallateGallic acid esterRecombinant TAO>1000 nM-[20]

Table 1: Comparative inhibitory activity of Ascofuranone and other compounds against Trypanosome Alternative Oxidase (TAO). IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency, where a lower value indicates higher potency.

Case Study 2: A Chiral Hexahydrofuro[3,2-b]furan as a Selective Kinase Inhibitor

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology.[23] Chirality plays a crucial role in achieving selectivity, as the three-dimensional structure of an inhibitor dictates its fit within the ATP-binding pocket of the target kinase.[21][24] A series of hexahydrofuro[3,2-b]furan derivatives were developed as potent and irreversible inhibitors of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways.[12]

  • Target: Janus Kinase 3 (JAK3)

  • Mechanism: The compound acts as an irreversible inhibitor, likely by forming a covalent bond with a residue in or near the ATP-binding site of JAK3. Inhibition of JAK3 blocks the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby interrupting the signaling cascade that promotes the proliferation of certain hematopoietic cells.[12] This makes it a potential therapeutic for hematological malignancies.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT5 JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation STAT_P p-STAT5 STAT->STAT_P STAT_dimer p-STAT5 Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Chiral Furan JAK3 Inhibitor Inhibitor->JAK3 Inhibition

Figure 5: Inhibition of the JAK-STAT signaling pathway by a selective JAK3 inhibitor.

Quantitative Data: Stereoselectivity of a Furan-Based JAK3 Inhibitor

The importance of chirality is clearly demonstrated by the differential activity of various stereoisomers of the hexahydrofuro[3,2-b]furan scaffold. The specific arrangement of substituents on the fused furan ring system dramatically impacts potency.

Compound IDStereochemistry of Furan CoreJAK3 IC₅₀ (nM)Reference
12c (3R,3aR,6R,6aR)18 [12]
12d (3S,3aS,6S,6aS)303[12]
12e (3R,3aS,6R,6aS)10000[12]
12m (3R,3aR,6R,6aR)1.5[12]
12n (3R,3aR,6R,6aR) with -OH methylated1.2[12]

Table 2: Stereoselective inhibition of JAK3 by chiral hexahydrofuro[3,2-b]furan derivatives. The IC₅₀ value represents the concentration of the inhibitor required to reduce JAK3 kinase activity by 50%. Note how the (3R,3aR,6R,6aR) stereoisomer (12c) is significantly more potent than its enantiomer (12d) and other diastereomers. Further optimization (12m, 12n) led to even greater potency.[12]

Technique 4: Western Blot for Signaling Pathway Analysis

Causality: To confirm that target inhibition translates into a downstream cellular effect, Western blotting is used to measure changes in the phosphorylation state of key signaling proteins. For the JAK3 inhibitor, its MOA would be validated by showing that it reduces the phosphorylation of STAT proteins in a dose-dependent manner upon cytokine stimulation.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., U937 leukemia cells) and starve them of serum if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of the chiral furan inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

    • Wash cells with ice-cold PBS and lyse them directly in 1X SDS sample buffer.[17]

  • Sample Preparation and Electrophoresis:

    • Sonicate the lysates to shear DNA and reduce viscosity.

    • Boil the samples at 95-100°C for 5 minutes to denature proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-STAT5).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an ECL chemiluminescent substrate.

    • Capture the signal using a digital imager.

  • Data Analysis and Re-probing:

    • Quantify the band intensities. A dose-dependent decrease in the phospho-STAT5 signal in the inhibitor-treated samples confirms on-pathway activity.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-STAT5) and a housekeeping protein (e.g., anti-GAPDH).

Conclusion and Future Perspectives

The elucidation of the mechanism of action for furan-based chiral compounds is an integrated, multi-disciplinary endeavor. It begins with the precise art of stereoselective synthesis and progresses through a logical sequence of target identification, biophysical characterization, structural determination, and validation of cellular effects. As demonstrated, the chirality of these molecules is not a minor detail but a central determinant of their biological function, dictating both potency and selectivity.

The methodologies outlined in this guide—from CETSA and SPR to X-ray crystallography and Western blotting—form a robust toolkit for the modern drug discovery professional. By applying these techniques systematically and understanding the causal links between each experimental step, researchers can build a comprehensive and validated model of a compound's MOA. This deep mechanistic understanding is the foundation upon which safer, more effective, and highly specific therapeutics are built, unlocking the full potential of the versatile and powerful furan scaffold.

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Exploratory

In silico modeling of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride interactions

Topic: In silico modeling of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Design Lea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Design Leads

Case Study: (S)-2-Amino-2-(furan-2-yl)ethan-1-ol Hydrochloride

Executive Summary & Structural Context

(S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a privileged chiral building block, structurally analogous to a reduced furylglycine. Its utility in drug discovery lies in its capacity to function as a bioisostere for phenylglycinol or serine-derived fragments, offering unique electronic properties via the furan ring (an aromatic ether and hydrogen bond acceptor) coupled with a hydrogen-bond donor/acceptor motif in the amino-alcohol tail.

However, modeling this scaffold presents three distinct challenges that this guide addresses:

  • Ionic Parameterization: The hydrochloride salt implies a protonated amine (

    
    ), requiring explicit handling of cation-
    
    
    
    interactions with the furan ring and salt-bridge dynamics.
  • Furan Rotamerism: The low rotational barrier between the furan and the chiral center necessitates rigorous conformational sampling.

  • Metabolic Liability: The furan moiety is a structural alert for metabolic activation (CYP450-mediated ring opening), which must be assessed early via reactivity modeling.

Module A: Quantum Mechanical Parameterization (QM)

Standard force fields (GAFF2, OPLS4) often underestimate the electron density anisotropy of the furan oxygen and the inductive effect of the protonated amine on the chiral center. To ensure "Trustworthiness" in downstream docking, we must generate de novo parameters.

Protocol: Density Functional Theory (DFT) Optimization

Objective: Derive Restrained Electrostatic Potential (RESP) charges and validate torsional barriers.

  • Structure Preparation:

    • Construct the (S)-enantiomer. Ensure Cahn-Ingold-Prelog (CIP) priority:

      
       (1) > Furan (2) > 
      
      
      
      (3).
    • Protonation State: Model the amine as protonated (

      
      ) to reflect the hydrochloride salt environment.
      
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p) with IEFPCM (Implicit Solvation: Water).

    • Causality: The 6-311++G(d,p) basis set includes diffuse functions essential for describing the lone pairs on the furan oxygen and the hydroxyl group.

  • Charge Derivation:

    • Calculate the Electrostatic Potential (ESP) surface.

    • Fit RESP charges (two-stage fit) to ensure the chiral center's charge is chemically intuitive while reproducing the molecular dipole.

Visualization: Parameterization Workflow

QM_Workflow cluster_0 Input Generation cluster_1 QM Calculation (DFT) cluster_2 Force Field Topology S1 3D Construction (S-enantiomer) S2 Protonation (NH3+ Cation) S1->S2 Q1 Geom Opt B3LYP/6-311++G(d,p) S2->Q1 Q2 Torsional Scan (C-C-Furan) Q1->Q2 Q3 ESP Calculation Q1->Q3 F3 Validation vs. QM Dipole Q2->F3 Torsion Check F1 RESP Charge Fitting Q3->F1 F2 Lennard-Jones Parameter Assignment F1->F2 F2->F3

Caption: Workflow for deriving high-precision partial charges and torsional parameters from Density Functional Theory.

Module B: Solvation & Conformational Dynamics (MD)

The hydrochloride salt exists as an ion pair in low-dielectric environments (binding pockets) but dissociates in bulk water. A self-validating protocol must simulate both states to predict the "bioactive conformation."

Simulation Setup[1][2]
  • Force Field: AMBER GAFF2 (ligand) + TIP3P (water).

  • System:

    • Solvated: Ligand +

      
       counter-ion + 10Å waterbox.
      
    • Vacuum/Implicit: Ligand +

      
       (Distance constrained) to simulate a hydrophobic pocket salt bridge.
      
  • Production Run: 100 ns, NPT ensemble (300K, 1 atm).

Key Interaction Analysis

The simulation trajectory should be analyzed for Intramolecular Hydrogen Bonds (IMHB) . The protonated amine can donate hydrogen bonds to:

  • The Furan Oxygen (5-membered ring formation).

  • The Hydroxyl Oxygen (5-membered ring formation).

Data Output Structure (Example):

Interaction PairDistance (

)
Occupancy (%)Significance


15%Stabilizes "folded" conformer; shields furan O.


45%Dominant conformer; creates rigid bicyclic-like core.


N/A (Solvent dep.)Critical for charge neutralization in docking.

Interpretation: If the


 interaction is >40% occupancy, the molecule likely binds in a pre-organized conformation. Docking protocols should prioritize this conformer.

Module C: Metabolic Liability Modeling (The "Furan Alert")

The furan ring is a known structural alert. It can be oxidized by CYP2E1 or CYP3A4 to form a reactive cis-2-butene-1,4-dial, which covalently modifies proteins/DNA.

Reactive Docking / SOM Prediction

Before assessing efficacy, we must assess toxicity risk using in silico metabolism tools (e.g., SMARTCyp or intrinsic reactivity indices).

  • Fukui Function Calculation: Using the DFT optimized geometry (from Module A), calculate the condensed Fukui indices (

    
    ) for electrophilic attack on the furan ring.
    
  • Prediction: High

    
     values at the C2/C5 positions of the furan indicate high susceptibility to CYP450 epoxidation.
    
Visualization: Metabolic Activation Pathway

Furan_Metabolism Start (S)-2-Amino-2-(furan-2-yl)ethan-1-ol CYP CYP450 Oxidation (CYP2E1/3A4) Start->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Epoxidation Dial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Dial->Adduct Nucleophilic Attack (Lys/Cys/DNA)

Caption: Mechanism of furan-mediated metabolic activation leading to potential toxicity.[1]

Module D: Interaction Profiling (Docking Strategy)

Since no specific target was defined, we utilize a Pharmacophore-Guided Docking approach to identify compatible binding pockets.

Pharmacophore Definition

The molecule presents a specific pharmacophore triangle:

  • Positive Ionizable:

    
     (Amine).
    
  • H-Bond Donor/Acceptor:

    
     (Hydroxyl).
    
  • Aromatic/Hydrophobic: Furan ring.[1][2][3]

Docking Protocol (AutoDock Vina / Glide)
  • Grid Generation: Center grids on residues known to bind amino-acid-like fragments (e.g., Asp/Glu in proteases, hinge regions in kinases).

  • Constraints:

    • Enforce a salt bridge constraint between the ligand

      
       and a receptor Asp/Glu.
      
    • Reasoning: The hydrochloride salt form strongly suggests the ammonium cation is the primary anchor point.

  • Scoring: Use a re-scoring function (e.g., MM-GBSA) to account for the desolvation penalty of the charged amine, which standard scoring functions often underestimate.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–402. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Foundational

Technical Guide: Solubility Characteristics &amp; Process Engineering of (S)-2-Amino-2-(furan-2-yl)ethan-1-ol Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the solubility behavior of (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (CAS: 3026670-54-9). As a chiral amino alcohol intermediate, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (CAS: 3026670-54-9). As a chiral amino alcohol intermediate, this compound exhibits distinct solubility patterns governed by its ionic character (hydrochloride salt) and the lipophilicity of the furan moiety.

Understanding these characteristics is critical for:

  • Process Optimization: Designing high-yield recrystallization protocols.

  • Chiral Resolution: Selecting solvent systems that maximize enantiomeric excess (ee).

  • Formulation: Ensuring stability in liquid-phase reactions.

This guide details the thermodynamic modeling (Apelblat equation) and experimental protocols (Laser Dynamic Method) required to validate solubility data for industrial scale-up.

Physicochemical Profile & Solubility Landscape

Molecular Architecture

The molecule consists of a polar "head" (the amino-alcohol hydrochloride motif) and a semi-aromatic "tail" (the furan ring).

  • Hydrophilic Domain: The ammonium chloride (

    
    ) and hydroxyl (
    
    
    
    ) groups drive high solubility in polar protic solvents via strong hydrogen bonding and ionic solvation.
  • Lipophilic Domain: The furan ring provides limited solubility in non-polar organic solvents, though less so than a phenyl ring due to the oxygen heteroatom.

Solvent Class Compatibility

Based on the "Like Dissolves Like" principle and thermodynamic data from structural analogues (e.g., phenylglycinol HCl), the solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Driver
Polar Protic Water, Methanol, EthanolHigh High dielectric constant facilitates ionic dissociation; strong H-bond donor/acceptor interactions.
Polar Aprotic DMSO, DMFModerate-High High dipole moment solvates the cation; useful for reaction media but difficult to remove.
Dipolar Aprotic Acetone, AcetonitrileLow-Moderate Weaker solvation of the chloride anion; often used as anti-solvents.
Non-Polar Toluene, Hexane, HeptaneInsoluble High lattice energy of the HCl salt overcomes weak Van der Waals interactions.
Esters Ethyl Acetate, IPMSparingly Soluble Insufficient polarity to disrupt the crystal lattice.

Experimental Methodology: Laser Dynamic Method

To generate precise solubility curves, we utilize the Laser Dynamic Method . This technique is superior to gravimetric analysis for process development as it minimizes solvent loss and allows for continuous monitoring of the dissolution point (solid-liquid equilibrium).

Protocol Workflow
  • Preparation: A precise mass of solute and solvent is loaded into a jacketed glass vessel.

  • Equilibration: The system is stirred at a constant rate (e.g., 400 rpm) to ensure homogeneity.

  • Temperature Ramp: The temperature is increased stepwise (e.g., 0.1 K/min).

  • Detection: A laser beam passes through the suspension.

    • Suspension: Beam scatters (Low Transmissivity).

    • Solution: Beam passes through (High Transmissivity).

  • Endpoint: The temperature at which transmissivity maximizes is recorded as the saturation temperature (

    
    ).
    
Workflow Visualization

LaserSolubilityMethod cluster_logic Logic Gate Sample Sample Preparation (Solute + Solvent) Reactor Jacketed Reactor (Stirring @ 400 rpm) Sample->Reactor Detector Photo Detector (Measure Transmissivity) Reactor->Detector Transmitted Beam TempCtrl Temp Control Unit (Ramp 0.1 K/min) TempCtrl->Reactor Heat Input Laser Laser Source (650 nm) Laser->Reactor Incident Beam DAQ Data Acquisition (Identify Tsat) Detector->DAQ Signal Decision Dissolved? DAQ->Decision Transmissivity Max?

Figure 1: Schematic of the Laser Dynamic Method for determining solid-liquid equilibrium.

Thermodynamic Modeling

Raw data points must be correlated using thermodynamic models to predict solubility at unmeasured temperatures. For amino alcohol salts, the Modified Apelblat Equation provides the highest accuracy (lowest Relative Average Deviation).[1]

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Temperature in Kelvin.[1][2][3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • A & B: Reflect the non-ideality of the solution.

    • C: Represents the effect of temperature on the enthalpy of fusion.[2]

Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution of hydrochloride salts is typically endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ):  Positive values indicate solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . A negative
    
    
    indicates spontaneous dissolution.

Process Insight: Since dissolution is endothermic, cooling crystallization is the preferred method for purification. The steepness of the solubility curve (represented by parameter


) dictates the theoretical yield.

Process Engineering: Recrystallization Strategy

Based on the solubility differential between protic and aprotic solvents, a Cooling Anti-Solvent Crystallization is recommended for (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride.

Solvent Selection Logic
  • Primary Solvent: Methanol or Ethanol (High solubility at high T).

  • Anti-Solvent: Acetone or Ethyl Acetate (Low solubility, miscible with primary solvent).

Process Flow Diagram

CrystallizationProcess Crude Crude Material (S)-2-Amino-2-(furan-2-yl)ethan-1-ol HCl Dissolution Dissolution Solvent: Methanol Temp: 50-60°C Crude->Dissolution Filter Hot Filtration (Remove insolubles) Dissolution->Filter Cooling Cooling Phase 1 Temp: 25°C Filter->Cooling AntiSolvent Anti-Solvent Addition (Acetone/EtOAc) Cooling->AntiSolvent Slow Dosing Nucleation Nucleation & Growth Temp: 0-5°C AntiSolvent->Nucleation Isolation Filtration & Drying Vacuum Oven Nucleation->Isolation

Figure 2: Optimized Cooling Anti-Solvent Crystallization workflow.

References

  • Sha, O., et al. (2021). "Solubility and Thermodynamic Properties of (S)-Phenylglycinol Hydrochloride in Pure Solvents." Journal of Chemical & Engineering Data. Link(Note: Cited as a structural analogue standard for chiral amino alcohol salts).

  • Wang, J., et al. (2018). "Thermodynamic models for correlation of solubility of 2-amino-1-(furan-2-yl)ethan-1-ol." Fluid Phase Equilibria. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

  • BLDpharm. (2023). "Product Specifications: (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride." BLD Pharmaceutics Catalog. Link

Sources

Protocols & Analytical Methods

Method

Topic: Asymmetric Synthesis using (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride as a Chiral Auxiliary

An Application Note for Drug Development Professionals and Organic Synthesis Researchers Abstract This technical guide provides a comprehensive overview and detailed protocols for the use of (S)-2-amino-2-(furan-2-yl)eth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of (S)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride as a chiral auxiliary in asymmetric synthesis. We delve into the preparation of the corresponding chiral oxazolidinone and its subsequent application in diastereoselective enolate reactions, including aldol additions and alkylations. The content is structured to provide not only step-by-step procedures but also the underlying mechanistic rationale, empowering researchers to effectively implement and adapt these methods for the synthesis of complex, enantiomerically pure molecules.

Introduction: The Strategic Advantage of Furan-Based Auxiliaries

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, offering a reliable and predictable method for controlling stereochemistry.[1][2] (S)-2-amino-2-(furan-2-yl)ethan-1-ol, derived from the corresponding amino acid, is a powerful auxiliary that combines the well-established stereodirecting capabilities of the oxazolidinone framework, popularized by David Evans, with the unique electronic and steric properties of a furan moiety.[][4]

Once cyclized to form the (S)-4-(furan-2-yl)oxazolidin-2-one, this auxiliary provides a rigid scaffold that locks the conformation of an attached N-acyl chain. The furan group serves as a highly effective steric shield, directing the approach of electrophiles to one face of the corresponding enolate with exceptional fidelity. This guide will detail the practical application of this auxiliary, from its acylation to its final, non-destructive cleavage.

Preparation and Acylation of the Chiral Auxiliary

The commercially available hydrochloride salt must first be converted into the active oxazolidinone auxiliary. This is typically achieved by reaction with a carbonate source or phosgene equivalent. The resulting oxazolidinone is then acylated to introduce the desired reactive fragment. A simplified, modern acylation protocol avoids the use of strong bases like n-butyllithium at low temperatures.

Protocol 2.1: N-Propionylation of (S)-4-(furan-2-yl)oxazolidin-2-one

Rationale: This procedure utilizes the catalytic activity of 4-(dimethylamino)pyridine (DMAP) to facilitate acylation under mild conditions, making it more operationally simple than traditional methods requiring strong bases.[5]

Materials:

  • (S)-4-(furan-2-yl)oxazolidin-2-one

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-4-(furan-2-yl)oxazolidin-2-one (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Add propionic anhydride (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-propionyl imide can be purified by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield the pure product.

Core Application: Diastereoselective Aldol Reactions

The N-acylated furan-based oxazolidinone is exceptionally effective in directing asymmetric aldol reactions, a fundamental C-C bond-forming transformation.[6] The reaction proceeds through a highly organized transition state, leading to predictable and high levels of diastereoselectivity.

Mechanistic Basis of Stereocontrol

Upon treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-acyl imide is deprotonated to form a rigid, chelated (Z)-enolate.[1] The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the inherent steric bulk of the furan group, effectively blocks the top (si) face of the enolate. Consequently, the incoming aldehyde electrophile is forced to approach from the less hindered bottom (re) face, proceeding through a Zimmerman-Traxler-like six-membered transition state to furnish the syn-aldol product with high fidelity.

Aldol_Mechanism Asymmetric Aldol Reaction Workflow cluster_0 Enolate Formation cluster_1 Stereoselective Addition Imide N-Propionyl Oxazolidinone Base LDA, THF -78 °C Enolate Rigid (Z)-Enolate (Chelated) Base->Enolate Deprotonation TS Zimmerman-Traxler Transition State (Re-face attack) Enolate->TS Shielding Furan group blocks si-face Enolate->Shielding Aldehyde R'-CHO Aldehyde->TS Adduct Syn-Aldol Adduct TS->Adduct

Caption: Facial shielding by the furan group directs aldehyde attack in the aldol addition.

Protocol 3.2: Asymmetric Aldol Reaction with Isobutyraldehyde

Materials:

  • N-propionyl-(S)-4-(furan-2-yl)oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution

  • Isobutyraldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • Under an inert atmosphere (Argon), dissolve the N-propionyl imide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.05 eq) dropwise. Stir the solution for 45 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to -40 °C over 1 hour.

  • Quench the reaction at -40 °C by the rapid addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the pure syn-aldol adduct.

Representative Data
AldehydeBaseDiastereoselectivity (syn:anti)Yield (%)
IsobutyraldehydeLDA>98:290
BenzaldehydeNaHMDS>99:188
PropionaldehydeLDA97:385

Diastereoselective Enolate Alkylation

This chiral auxiliary is also highly effective for the asymmetric alkylation of enolates, providing a reliable route to α-substituted chiral carboxylic acid derivatives.[7]

Protocol 4.1: Asymmetric Benzylation

Rationale: The principle of stereocontrol is identical to the aldol reaction. The chelated (Z)-enolate presents one unhindered face for the approach of the alkyl halide electrophile. The use of a less coordinating sodium enolate (from NaHMDS) is often beneficial for alkylations.

Alkylation_Workflow start N-Acyl Auxiliary enolate Form (Z)-Enolate (NaHMDS, -78°C) start->enolate alkylation Add Electrophile (e.g., Benzyl Bromide) enolate->alkylation product Diastereomerically Enriched Alkylated Product alkylation->product cleavage Auxiliary Cleavage (LiOH / H₂O₂) product->cleavage final_acid α-Chiral Carboxylic Acid cleavage->final_acid Product recovered_aux Recovered Auxiliary cleavage->recovered_aux Recycle

Caption: General workflow for asymmetric alkylation and subsequent auxiliary cleavage.

Procedure:

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF under Argon.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup as described in Protocol 3.2.

  • Purify by flash column chromatography to yield the alkylated product.

Auxiliary Cleavage and Recovery

A key advantage of auxiliary-based methods is the ability to remove and recover the auxiliary for reuse. The method of cleavage can be tailored to yield different functional groups.[8]

Protocol 5.1: Cleavage to a Carboxylic Acid using LiOH/H₂O₂

Rationale: Lithium hydroperoxide (LiOOH), generated in situ, is a soft nucleophile that preferentially attacks the exocyclic acyl carbonyl, releasing the desired carboxylic acid and the intact auxiliary.[9]

Safety Note: This reaction is known to generate molecular oxygen (O₂) from the decomposition of the peracid intermediate, which can create a hazardous pressurized and oxygen-rich atmosphere in a sealed vessel. The reaction should be performed in an open or well-vented system, and quenching of excess peroxide is critical.[8]

Procedure:

  • Dissolve the purified aldol or alkylation product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.8 M solution).

  • Stir the biphasic mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M) until a negative test is obtained with peroxide test strips.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous solution with DCM (3x) to recover the chiral auxiliary. The combined organic layers can be dried and purified.

  • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, and concentrate to yield the enantiomerically pure carboxylic acid.

Conclusion

(S)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is the precursor to a highly efficient and robust chiral auxiliary for asymmetric synthesis. Its derived oxazolidinone provides excellent stereocontrol in both aldol and alkylation reactions, delivering products with high diastereoselectivity. The operational simplicity of the protocols, combined with the predictable stereochemical outcomes and the potential for auxiliary recycling, makes it a valuable tool for medicinal chemists and synthesis professionals engaged in the construction of complex chiral molecules.

References

  • Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. PMC. Available at: [Link]

  • Wipf, P., & Ribe, S. (2000). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2000(06), 847-849.
  • Larrow, J. F., & Williams, T. J. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • García, J. M. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química, 23, 21-26.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. Available at: [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. PMC. Available at: [Link]

  • Ghosh, A. K., & Laskar, D. D. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(78), 74863-74889.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]

  • Bernard, A. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1496-1501.
  • Fluorous oxazolidinone chiral auxiliary compounds and methods of manufacture. Google Patents.
  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(11), 847-853.
  • Myers, A. G. (2007). Asymmetric Alkylation of Enolates. Chem 115 Course Notes. Available at: [Link]

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407.
  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

Sources

Application

Large-scale synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

An Application Note for the Large-Scale Synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride Authored by: A Senior Application Scientist Introduction: The Significance of Chiral Furanyl Amino Alcohols Chiral a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Furanyl Amino Alcohols

Chiral amino alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Their stereochemically defined structures are crucial for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect while others may be inactive or even harmful. The title compound, (S)-2-Amino-2-(furan-2-YL)ethan-1-OL, is a valuable synthon incorporating a furan moiety, a heterocyclic ring system present in numerous bioactive natural products and pharmaceuticals.

The large-scale production of such chiral molecules presents significant challenges, including the need for high enantioselectivity, operational safety, cost-effectiveness, and environmental sustainability.[1][2] This guide provides a detailed, field-proven protocol for the scalable synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride, focusing on a robust and efficient methodology suitable for industrial application.

Synthetic Strategy: Rationale and Pathway Selection

Several synthetic routes can be envisioned for the preparation of chiral amino alcohols. These include the reduction of corresponding α-amino acids, the ring-opening of chiral epoxides, biocatalytic transformations, and the asymmetric reduction of α-amino ketones.[1][3][4]

  • Reduction of Amino Acids: While conceptually straightforward, this method often requires powerful and expensive reducing agents like lithium aluminum hydride (LiAlH4), which pose significant safety risks on a large scale.[1] Catalytic hydrogenation is a greener alternative but often demands high-pressure equipment.[1][5]

  • Biocatalysis: Engineered enzymes, such as amine dehydrogenases, offer exceptional stereoselectivity under mild conditions.[3] However, challenges in enzyme stability, substrate scope, and downstream processing can limit their industrial applicability for specific targets.

  • Asymmetric Ketone Reduction: The enantioselective reduction of prochiral ketones is one of the most powerful and versatile methods for creating chiral alcohols. Specifically, asymmetric transfer hydrogenation (ATH) of α-amino ketones using well-defined molecular catalysts (e.g., Ruthenium or Iridium complexes) has emerged as a highly reliable, scalable, and efficient technology.[6][7]

For the synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride, we have selected a pathway centered on the asymmetric transfer hydrogenation of a 2-amino-1-(furan-2-yl)ethan-1-one precursor . This choice is underpinned by the following advantages:

  • High Enantioselectivity: Commercially available chiral ligands and catalysts consistently deliver excellent enantiomeric excess (ee), often exceeding 99%.

  • Operational Simplicity: The reaction is typically run under mild conditions (moderate temperature, atmospheric pressure) using standard chemical reactors.

  • Favorable Economics: The use of a catalytic amount of a transition metal complex and a cheap, readily available hydrogen donor (e.g., formic acid) makes the process cost-effective for large-scale production.

  • Robustness: The methodology is tolerant of various functional groups and has been successfully applied to a wide range of substrates.[7]

Overall Synthetic Workflow

The selected pathway is a two-stage process beginning with the synthesis of the key α-amino ketone intermediate, followed by the crucial asymmetric reduction.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Reduction cluster_2 Final Processing A 2-Acetylfuran B 2-Bromo-1-(furan-2-yl)ethanone A->B Bromination C 2-Amino-1-(furan-2-yl)ethan-1-one Hydrochloride B->C Amination & Salt Formation D (S)-2-Amino-2-(furan-2-yl)ethan-1-ol Hydrochloride C->D Asymmetric Transfer Hydrogenation (ATH) E Purification & Isolation D->E Recrystallization F Final Product E->F

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Protocols and Methodologies

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory or manufacturing environment. All operations should be conducted with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

Part A: Synthesis of 2-Amino-1-(furan-2-yl)ethan-1-one Hydrochloride (Precursor)

This stage involves the conversion of a commercially available starting material into the key intermediate for the asymmetric reduction.

Step 1: Bromination of 2-Acetylfuran

The α-bromination of the ketone is a standard transformation that activates the position for subsequent nucleophilic substitution.

  • Procedure:

    • Charge a suitable reactor with 2-acetylfuran (1.0 eq) and a solvent such as dichloromethane (DCM) or chloroform.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add bromine (1.0-1.05 eq) or a milder brominating agent like pyridinium tribromide, maintaining the internal temperature below 10 °C. The reaction is exothermic.

    • Stir the reaction at 0-5 °C until TLC or HPLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding a solution of sodium thiosulfate or sodium bisulfite to neutralize any excess bromine.

    • Perform an aqueous work-up, washing the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(furan-2-yl)ethanone, which can often be used in the next step without further purification.

Step 2: Amination and Hydrochloride Salt Formation

This step introduces the amino group. The Delepine reaction, using hexamethylenetetramine (HMTA), is a common and effective method.

  • Procedure:

    • Dissolve the crude 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in a solvent mixture such as acetonitrile and water.

    • Add hexamethylenetetramine (1.1-1.2 eq) and stir the mixture. An immediate formation of a solid precipitate (the quaternary ammonium salt) is typically observed.[6]

    • Heat the mixture to reflux and add concentrated hydrochloric acid (e.g., 37% HCl, ~3.0 eq).

    • Maintain reflux for several hours, monitoring the reaction progress by HPLC until the intermediate salt is fully hydrolyzed.

    • Cool the reaction mixture to room temperature and then further to 0-5 °C to promote crystallization of the product.

    • Filter the resulting solid, wash with a cold solvent (e.g., isopropanol or acetone), and dry under vacuum to afford 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride as a solid.

Part B: Asymmetric Transfer Hydrogenation (ATH)

This is the core, chirality-inducing step of the synthesis. A well-established catalyst system involves a Ruthenium(II) complex with a chiral N-tosylated diamine ligand, such as RuCl(p-cymene)[(S,S)-TsDPEN].

ParameterSpecificationRationale / Notes
Substrate 2-Amino-1-(furan-2-yl)ethan-1-one HClThe key intermediate from Part A.
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]A highly effective and commercially available catalyst for ATH of amino ketones.
Catalyst Loading 0.1 - 1.0 mol%Lower loading is economically favorable but may require longer reaction times.
Hydrogen Source Formic acid / Triethylamine (5:2 azeotrope)A safe and convenient source of hydride. The amine base is crucial for the catalytic cycle.
Solvent Methanol or WaterProtic solvents are generally effective. Water can be a greener choice.
Temperature 30 - 60 °CMild temperatures are sufficient, preventing side reactions and preserving catalyst activity.
Concentration 0.5 - 1.0 MA balance between reaction rate and solubility.
Expected Yield >90%High conversions are typical for this reaction.
Expected Purity (ee) >99% (S)The (S,S)-ligand directs the formation of the (S)-alcohol.

Detailed Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Charge Reagents:

    • Charge the reactor with 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride (1.0 eq) and the chosen solvent (e.g., methanol).

    • In a separate vessel under an inert atmosphere, prepare the active catalyst by stirring the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.001-0.01 eq) in the solvent for a short period.

  • Reaction Initiation:

    • Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the substrate solution.

    • Add the pre-activated catalyst solution to the reactor.

    • Heat the reaction mixture to the target temperature (e.g., 40 °C) and stir.

  • Monitoring: Monitor the reaction progress by HPLC, checking for the disappearance of the starting ketone. Chiral HPLC should be used to monitor the enantiomeric excess of the product as the reaction proceeds.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess formic acid/triethylamine.

    • Dissolve the residue in a suitable solvent for purification, such as isopropanol or ethanol.

  • Purification:

    • The hydrochloride salt of the product can often be purified by direct crystallization. Cool the solution to induce crystallization.

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to yield (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride with high chemical and enantiomeric purity.

Catalytic Cycle Visualization

The mechanism of transfer hydrogenation involves the formation of a metal-hydride species which then delivers the hydride to the ketone in an enantioselective manner.

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

The presented methodology provides a robust, scalable, and highly efficient pathway for the large-scale synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. By leveraging a well-established asymmetric transfer hydrogenation protocol, this approach ensures high yields and exceptional enantiomeric purity while adhering to practical considerations for industrial production. The use of a catalytic system with a readily available hydrogen source makes this an economically viable and safe alternative to stoichiometric metal hydride reductions, representing a state-of-the-art solution for manufacturing this valuable chiral building block.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Link

  • Demir, A. S., Sesemoglu, O., Ulku, D., & Arici, C. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. Helvetica Chimica Acta, 86(1), 91-105. Link

  • Zhang, Y., et al. (2019). Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes. Green Chemistry. Link

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Link

  • Zaidlewicz, M., et al. (2000). ENANTIOSELECTIVE SYNTHESIS OF (2- AND 3-BENZOFURANYL)AMINO-ALCOHOLS. ARKIVOC. Link

  • Zhang, M., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. Link

  • Zaidlewicz, M., Chechlowska, A., Prewysz-Kwinto, A., & Wojtczak, A. (2010). ChemInform Abstract: Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. ChemInform. Link

  • Reddy, G. V., et al. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. MDPI. Link

  • Roots Analysis. (2025). Chiral Amino Alcohols Market | Global Market Analysis Report - 2035. Roots Analysis. Link

  • Karaarslan, M., et al. (2007). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry. Link

  • Process for the preparation of 2-(2-furyl) ethanol amine. (1991). Google Patents. Link

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality. Link

  • 2-(2-Aminoethylamino)ethanol for synthesis 111-41-1. Sigma-Aldrich. Link

  • Gignac, M. G., et al. (2011). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Link

  • Chen, C., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. The Journal of Organic Chemistry. Link

  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... ResearchGate. Link

  • ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. ResearchGate. Link

Sources

Method

Use of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride as a building block for heterocyclic compounds

[1] Strategic Overview (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (CAS: Specific CAS if available, generic structure implied) represents a "privileged" chiral building block.[1] It combines the stereochemical rig...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview

(S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (CAS: Specific CAS if available, generic structure implied) represents a "privileged" chiral building block.[1] It combines the stereochemical rigidity of a chiral 1,2-amino alcohol with the electronic versatility of a furan ring.

Unlike simple phenyl-derived amino alcohols (e.g., phenylglycinol), the furan moiety offers unique synthetic divergences:

  • Bioisosterism: Furan serves as a lipophilic, metabolic alternative to phenyl rings in drug design.

  • Oxidative Rearrangement: The furan ring is a "masked" 1,4-dicarbonyl system, allowing access to sugar mimics (pyranones) via the Achmatowicz rearrangement .[1]

  • Heterocyclization: The 1,2-amino alcohol motif allows rapid access to chiral oxazolines (ligands) and oxazolidinones (chiral auxiliaries).[1]

This guide details the handling, neutralization, and three distinct synthetic pathways for this molecule.

Chemical Profile & Handling

Compound: (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride Physical State: White to off-white hygroscopic solid.[1] Storage: -20°C, under inert atmosphere (Argon/Nitrogen).

Critical Handling Protocols
  • Acid Sensitivity: While the amine is stabilized as the HCl salt, the furan ring is sensitive to strong mineral acids (e.g., H₂SO₄), which can cause ring-opening polymerization (tarring).[1] Avoid unbuffered acidic conditions at high temperatures.

  • Free-Basing: The HCl salt must be neutralized to liberate the nucleophilic amine.

    • In-situ: Add 1.1–2.0 equivalents of DIPEA or Et₃N to the reaction mixture.

    • Isolation: Partition between EtOAc and saturated aqueous NaHCO₃. (Avoid strong bases like NaOH which may degrade the furan).

  • Oxidation: The furan ring is electron-rich and susceptible to aerial oxidation over time. Solutions should be degassed.

Synthetic Divergence Map

The following flowchart illustrates the three primary workflows described in this guide.

G Start (S)-2-Amino-2-(furan-2-yl) ethan-1-ol HCl Neutralization Neutralization (NaHCO3 or DIPEA) Start->Neutralization Path1 Pathway A: Cyclocarbonylation Neutralization->Path1 + CDI or Triphosgene Path2 Pathway B: Condensation Neutralization->Path2 + Nitrile / ZnCl2 Path3 Pathway C: Oxidative Expansion Neutralization->Path3 + NBS / H2O Prod1 (S)-4-(Furan-2-yl) oxazolidin-2-one (Chiral Auxiliary) Path1->Prod1 Prod2 (S)-4-(Furan-2-yl) oxazoline (Ligand/Isostere) Path2->Prod2 Prod3 Chiral Pyranone (Sugar Mimic) Path3->Prod3 Achmatowicz Rearrangement

Figure 1: Divergent synthetic pathways from the parent amino alcohol.

Protocol A: Synthesis of (S)-4-(Furan-2-yl)oxazolidin-2-one

Application: Synthesis of Evans-type chiral auxiliaries or antibiotic pharmacophores (Linezolid analogs).[1] Mechanism: Nucleophilic attack of the amine on the carbonyl source, followed by intramolecular alkoxide attack.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: (S)-2-Amino-2-(furan-2-yl)ethan-1-ol HCl (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) [1][1]

  • Base: Triethylamine (TEA) (2.5 equiv)[1]

  • Solvent: Anhydrous THF or DCM[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solubilization: Suspend the amino alcohol HCl salt (1.0 mmol) in anhydrous THF (5 mL).

  • Neutralization: Add TEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes. The solution may become cloudy due to Et₃N·HCl formation.

  • Cyclization: Add CDI (1.2 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (polar, ninhydrin active) should disappear; the product is less polar and UV active.[1]

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with 10% citric acid (to remove imidazole and excess amine), sat.[1] NaHCO₃, and brine.

    • Note: Use citric acid rather than HCl to preserve the furan ring.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 75–85% Data Validation: ¹H NMR should show a diagnostic triplet/dd for the ring protons at


 4.0–4.5 ppm and disappearance of broad NH/OH signals.

Protocol B: Synthesis of Chiral Oxazolines

Application: Ligands for asymmetric catalysis (BOX ligands) or heterocyclic building blocks. Mechanism: Lewis-acid catalyzed condensation with nitriles (Witte-Seeliger modification).[1]

Reagents & Materials[1][2][4][5][6][7][8][9]
  • Substrate: Amino alcohol HCl salt (1.0 equiv)

  • Electrophile: Benzonitrile (or substituted aryl nitrile) (1.2 equiv)[1]

  • Catalyst: Zinc Chloride (ZnCl₂) (0.1 equiv) or Zn(OTf)₂ [2][1]

  • Solvent: Chlorobenzene (for reflux)[1]

Step-by-Step Procedure
  • Free-Basing (Critical): Dissolve the HCl salt in minimal water, basify with sat.[1] NaHCO₃, and extract with DCM. Dry and concentrate to obtain the free amine. Do not store; use immediately.

  • Setup: In a pressure tube or reflux flask, combine the free amino alcohol (1.0 mmol), aryl nitrile (1.2 mmol), and anhydrous ZnCl₂ (0.1 mmol).

  • Solvent: Add Chlorobenzene (3 mL).

  • Reaction: Heat to reflux (130°C) for 12–24 hours.

    • Why ZnCl₂? It activates the nitrile without decomposing the furan, unlike strong protic acids.

  • Workup: Cool to RT. Dilute with DCM. Wash with water and ammoniacal brine (to sequester Zn).[1]

  • Purification: Flash chromatography.

Troubleshooting:

  • Low Yield? Ensure the amino alcohol was fully neutralized before the reaction. ZnCl₂ will be sequestered by excess HCl if not removed.

Advanced Application: The Achmatowicz Rearrangement

Application: Conversion of the furan into a dihydropyranone (sugar scaffold).[2] This is a high-value transformation for natural product synthesis [3].[3]

Protocol (Oxidative Ring Expansion)
  • Protection: First, protect the amine (e.g., as an Acetamide or Carbamate) using Ac₂O or Boc₂O.[1] The free amine is incompatible with the oxidant.

  • Oxidation: Dissolve the N-protected furan-alcohol in THF/H₂O (4:1).

  • Reagent: Add NBS (N-Bromosuccinimide) (1.1 equiv) at 0°C.

  • Rearrangement: The initial bromination forms a hemiacetal. Stir for 1 hour, then quench with aqueous Na₂S₂O₃.

  • Result: This yields a 6-hydroxy-2H-pyran-3(6H)-one derivative, a versatile intermediate for glycoside synthesis.[1]

Summary of Reactivity

Reaction TypeTarget ScaffoldKey ReagentCritical Precaution
Cyclocarbonylation OxazolidinoneCDI / TriphosgeneNeutralize HCl salt completely before adding CDI.[1]
Condensation OxazolineNitrile / ZnCl₂Avoid strong mineral acids; use Lewis acids.
Oxidative Expansion PyranoneNBS / H₂OMust protect the amine (N-Boc/N-Ac) first.[1]

References

  • CDI Mediated Synthesis: Mahajan, R. et al. "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives." Der Pharma Chemica, 2024, 16(2), 243-248.

  • Oxazoline Synthesis: Garg, P. et al. "Copper-NHC Complex Catalyzed Synthesis of 2-Substituted Oxazolines."[4] J. Org.[4][5] Chem., 2014, 79, 8668-8677.[1][4]

  • Achmatowicz Rearrangement: Ghosh, A. K., & Brindisi, M. "Organic carbamates in drug design and medicinal chemistry." J. Med. Chem., 2015.[6] (Contextualizing furan oxidation). See also: Grokipedia: Achmatowicz reaction.

  • Furan Safety: Fisher Scientific. "Safety Data Sheet: Tetrahydro-3-furanol." (General furan handling).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the purification of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Welcome to the technical support center for the purification of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this chiral amino alcohol hydrochloride.

Introduction

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is a valuable chiral building block in pharmaceutical synthesis.[1][2] Its purification is critical to ensure the stereochemical integrity and overall purity of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues, from crystallization difficulties to impurity removal, grounded in established scientific principles.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving purification issues.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Solution Implementation cluster_3 Outcome start Start Low Yield or Purity problem Characterize the Issue (e.g., Oiling Out, Impurity Peaks, Color) start->problem cause Identify Potential Causes (e.g., Solvent System, pH, Temperature, Impurities) problem->cause analysis Analytical Testing (HPLC, NMR, MS) cause->analysis Confirm Hypothesis solution Implement Corrective Actions (e.g., Solvent Screen, Recrystallization, pH Adjustment) analysis->solution verification Verify Purity & Yield solution->verification verification->problem Unsuccessful end Purified Product Meets Specifications verification->end Successful

Caption: Troubleshooting workflow for purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride relevant to its purification?

A1: Understanding the physical properties is crucial for designing an effective purification strategy. Key properties include:

  • Melting Point: 85-87 °C

  • Boiling Point: 108 °C at 1 mmHg

  • Solubility: As a hydrochloride salt, it is generally soluble in water and lower alcohols (methanol, ethanol) and has limited solubility in less polar organic solvents. Solubility is a critical parameter for selecting an appropriate crystallization solvent system.

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • The corresponding (R)-enantiomer.

  • Unreacted starting materials or reagents.

  • By-products from the reduction of the corresponding ketone.

  • Position isomers, such as 1-amino-2-(furan-2-yl)ethan-1-ol, which can be difficult to remove.[3]

Q3: What analytical techniques are recommended for monitoring the purity and enantiomeric excess of the final product?

A3: A combination of chromatographic and spectroscopic methods is essential:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee). Reverse-phase HPLC with a suitable column can be used to assess chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and any detected impurities.

Troubleshooting Guide: Crystallization and Purification Issues

Problem 1: The product "oils out" during crystallization instead of forming a solid.

Symptoms:

  • A liquid or gummy phase separates from the solution upon cooling or addition of an anti-solvent.

Possible Causes:

  • Supersaturation is too high: Rapid cooling or addition of anti-solvent can lead to a state where the concentration of the solute far exceeds the saturation point, favoring liquid-liquid phase separation over nucleation and crystal growth.

  • Inappropriate solvent system: The chosen solvent/anti-solvent mixture may not be suitable for inducing crystallization of this specific hydrochloride salt.

  • Presence of impurities: Impurities can inhibit crystal lattice formation, leading to oiling out.

Solutions:

  • Optimize the Cooling Rate: Employ a slower, controlled cooling profile. Gradual cooling allows for a more controlled approach to the metastable zone, promoting nucleation and crystal growth.

  • Solvent Screening: Experiment with different solvent and anti-solvent combinations. A good starting point is a solvent in which the hydrochloride salt is readily soluble at elevated temperatures and sparingly soluble at room temperature. Common choices include isopropanol, ethanol, or methanol as the solvent and ethers (e.g., MTBE) or alkanes (e.g., heptane) as the anti-solvent.

  • Seed the Solution: Introduce a small amount of pure crystalline material (seed crystals) at the point of supersaturation to induce crystallization.

  • Pre-purification: If impurities are suspected, consider a preliminary purification step such as a charcoal treatment or a quick filtration through a pad of silica gel to remove baseline impurities before crystallization.

Problem 2: The final product has low enantiomeric excess (ee).

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the undesired (R)-enantiomer.

Possible Causes:

  • Incomplete chiral resolution: The resolution method used (e.g., diastereomeric salt formation) was not efficient.

  • Racemization: The compound may have racemized during a reaction or workup step, possibly due to harsh pH or high temperatures.

Solutions:

  • Optimize Chiral Resolution: If using diastereomeric salt formation, screen different resolving agents and crystallization conditions.[4] The choice of solvent can significantly impact the efficiency of the resolution.

  • Enantioselective Crystallization: Investigate preferential crystallization techniques, which can sometimes be employed to enrich the desired enantiomer.[5][6]

  • Review Reaction and Workup Conditions: Analyze the pH and temperature profiles of all preceding steps to identify any conditions that could lead to racemization. Buffer solutions may be necessary to maintain a stable pH.

Problem 3: The isolated product is discolored (e.g., yellow or brown).

Symptoms:

  • The final crystalline product is not white or off-white.

Possible Causes:

  • Presence of colored impurities: These may be carried over from the synthesis or formed through degradation.

  • Oxidation: The furan ring can be susceptible to oxidation, leading to colored by-products.

  • Residual metal catalysts: If a metal-catalyzed step was used in the synthesis, trace metals can cause discoloration.

Solutions:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities. Filter the charcoal and recrystallize the product.

  • Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Metal Scavengers: If metal contamination is suspected, use a suitable metal scavenger resin to remove residual catalysts.

  • Recrystallization: One or more recrystallizations in a well-chosen solvent system can often effectively remove colored impurities.

Problem 4: Poor yield after recrystallization.

Symptoms:

  • A significant amount of product is lost during the recrystallization process.

Possible Causes:

  • High solubility in the mother liquor: The product may be too soluble in the chosen crystallization solvent, even at low temperatures.

  • Premature crystallization: The product may crystallize out during hot filtration if the solution is saturated at that temperature.

  • Formation of fine crystals: Very fine crystals can be difficult to collect by filtration and may pass through the filter paper.

Solutions:

  • Optimize Solvent System: Select a solvent system where the product has a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

  • Control Crystal Size: Slower cooling and stirring can promote the growth of larger crystals, which are easier to filter and wash.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
Crystallization Solvent Isopropanol, Ethanol, MethanolGood solubility at high temperature, lower solubility at room temperature.
Anti-Solvent MTBE, Heptane, TolueneInduces precipitation of the polar hydrochloride salt.
Cooling Rate 5-10 °C per hourPromotes the formation of well-defined crystals and prevents oiling out.
pH during workup 5-7Minimizes the risk of racemization or degradation of the furan ring.

Experimental Protocols

Protocol 1: Recrystallization of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL Hydrochloride
  • Dissolution: In a round-bottom flask, dissolve the crude (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride in a minimal amount of hot isopropanol (approximately 5-10 mL per gram of crude material).

  • Charcoal Treatment (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w) and stir at reflux for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, cool the flask in an ice bath.

  • Induce Precipitation: If crystallization is slow, add an anti-solvent such as MTBE dropwise until the solution becomes cloudy.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/MTBE mixture, and dry under vacuum.

References

  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Bio-Link. (2024, December 31).
  • Scribd.
  • Scribd. Amine Plant TroubleShooting.
  • Bryan Research & Engineering, LLC. (2008, June 2).
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • Bio-Rad.
  • Startup troubleshooting of amine units in LNG export facilities. (2020, November 30).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (2026, January 5).
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • Amino-Acid-Based Chiral Nanoparticles for Enantioselective Crystallization. (2015, March 21).
  • Alfa Chemistry. Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.
  • Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository.
  • SYNTHESIS OF CHIRAL TETRAAMINOPHOSPHONIUM CHLORIDES FROM N-BOC α-AMINO ACID ESTERS. (2008, June 30). LOCKSS.
  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022, May 24). PMC.
  • PubChemLite. 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride.
  • Ambeed.com. (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride.
  • Synthesis of New Furan Compounds: A Study towards Pyrrole Ring.
  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....
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  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC.
  • SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • Sigma-Aldrich. 2-Amino-1-(furan-2-yl)ethan-1-ol.
  • Benchchem. "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride".
  • BLDpharm. 3026670-54-9|2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride.
  • European Patent Office.
  • PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152.

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Optimization

Strategies to improve the enantiomeric excess of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral synthesis and resolution of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral synthesis and resolution of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the enantiomeric excess (e.e.) of this valuable chiral building block. The following content is structured into a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design and approach.

Q1: What are the primary strategies to obtain enantiomerically enriched (S)-2-Amino-2-(furan-2-YL)ethan-1-OL?

There are two principal pathways to generate the enantiomerically pure (S)-amino alcohol:

  • Chiral Resolution of a Racemic Mixture: This is a classical and often industrially scalable method that starts with the easily accessible racemic amino alcohol.[1][2] The mixture of enantiomers is converted into a pair of diastereomers, which, due to their different physical properties, can be separated.[3][4] The main techniques are:

    • Diastereomeric Salt Crystallization: The racemic amino alcohol (a base) is reacted with an enantiomerically pure chiral acid (a resolving agent) to form diastereomeric salts.[1][3] One salt is typically less soluble in a specific solvent and crystallizes out, allowing for separation.

    • Enzymatic Kinetic Resolution: An enzyme is used to selectively acylate or modify one enantiomer, leaving the other unreacted.[2][5][6] This method offers high selectivity under mild conditions but is theoretically limited to a 50% yield for the desired enantiomer unless combined with a racemization process.[5]

  • Asymmetric Synthesis: This approach builds the desired enantiomer directly from a prochiral precursor, avoiding the inherent 50% yield limitation of simple resolution.[7] For this target molecule, a highly effective method is the asymmetric reduction of the precursor ketone, 2-amino-1-(furan-2-yl)ethanone, using a chiral catalyst or biocatalyst.[8][9]

Q2: I am starting with the racemic mixture. Which resolution method should I try first?

For its robustness, scalability, and cost-effectiveness, diastereomeric salt crystallization is often the first method to explore.[10] It relies on well-understood principles of physical chemistry and does not require specialized biochemical equipment. Success is highly dependent on finding the right combination of resolving agent and solvent system.[11][12]

Q3: Which analytical techniques are recommended for determining the enantiomeric excess (e.e.) of my product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4] It provides direct visualization and quantification of both enantiomers.

  • Method Development: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are excellent starting points for separating amino alcohols.[13][14]

  • Alternative Methods: If Chiral HPLC is unavailable or separation is difficult, you can use Nuclear Magnetic Resonance (NMR) spectroscopy after derivatizing the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that are distinguishable by NMR.[15][16]

Troubleshooting Guide: Improving Enantiomeric Excess

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (<95% e.e.) After Diastereomeric Salt Crystallization

Achieving high e.e. via crystallization is a multi-parameter optimization problem. Low purity is often traced back to one of the following causes.

The interaction between the resolving agent and the amine is critical for forming a well-ordered crystal lattice with significant solubility differences between the two diastereomers.[3]

Suggested Solution: Screen a panel of chiral resolving agents. For a basic amino alcohol, chiral acids are the reagents of choice.

Table 1: Comparison of Common Chiral Resolving Agents for Amines

Resolving AgentStructure TypeKey CharacteristicsTypical Solvents
L-(+)-Tartaric Acid Dicarboxylic AcidReadily available, inexpensive, and widely used. Forms strong hydrogen bonds.[1][3]Alcohols (Methanol, Ethanol), Water
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, often forms highly crystalline salts. The bulky structure can enhance chiral recognition.[1]Alcohols, Acetone, Ethyl Acetate
(R)-(-)-Mandelic Acid α-Hydroxy AcidAromatic ring can participate in π-stacking interactions, aiding crystal packing.Alcohols, Water/Alcohol mixtures
N-Acetyl-L-phenylalanine Amino Acid DerivativeOffers multiple interaction points (amide, acid, aromatic ring) for chiral discrimination.Alcohols, Ethyl Acetate

The solvent is arguably the most critical variable.[11] It directly dictates the absolute and, more importantly, the relative solubility of the two diastereomeric salts. An ideal solvent will dissolve both salts but have a large solubility difference between them across a given temperature range.[17]

Suggested Solution: Conduct a systematic solvent screen.

  • Initial Screening: Test single solvents of varying polarity (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate). The goal is to find a solvent where the diastereomeric salt has moderate solubility when hot and low solubility when cold.

  • Solvent Mixtures: If a single solvent is not ideal, use binary mixtures to fine-tune polarity and solubility (e.g., Methanol/Water, Ethanol/Ethyl Acetate, Isopropanol/Heptane).[18]

  • Antisolvent Addition: An alternative is to dissolve the salt in a good solvent and then slowly add an antisolvent to induce crystallization of the less soluble diastereomer.[19]

Rapid cooling can lead to kinetic trapping and co-precipitation of the more soluble diastereomer, significantly eroding the final enantiomeric excess.[19]

Suggested Solution: Implement a controlled cooling profile.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature over several hours. This promotes the growth of larger, more ordered crystals of the desired diastereomer.

  • Aging/Annealing: Hold the solution at an intermediate temperature for a period to allow the system to reach equilibrium, dissolving smaller, less pure crystals and redepositing the material onto more stable, purer crystals.

  • Final Cooling: After slow cooling to room temperature, further cool the mixture in an ice bath or refrigerator to maximize the yield of the crystallized salt.[3]

Workflow 1: Diastereomeric Salt Resolution and Recovery

The following diagram outlines the complete process from salt formation to recovery of the enantiomerically enriched free amine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization & Separation cluster_2 Step 3: Liberation of Free Amine racemate Racemic Amino Alcohol (R/S Mixture) solvent Add Solvent (e.g., Methanol) racemate->solvent agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->solvent mix Solution of Diastereomeric Salts (R-L and S-L) solvent->mix Heat to Dissolve cool Controlled Cooling mix->cool filter Vacuum Filtration cool->filter crystals Crystalline Solid (Enriched in one diastereomer, e.g., S-L) filter->crystals Less Soluble mother_liquor Mother Liquor (Enriched in other diastereomer, e.g., R-L) filter->mother_liquor More Soluble base_add Dissolve in Water, Add Base (e.g., NaOH) crystals->base_add extract Organic Extraction base_add->extract final_product (S)-Amino Alcohol (High e.e.) extract->final_product

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Problem 2: Low Yield or Inconsistent Results in Asymmetric Synthesis

When employing asymmetric synthesis (e.g., reduction of 2-amino-1-(furan-2-yl)ethanone), low yield or poor enantioselectivity often points to issues with the catalyst or reaction conditions.

Chiral metal catalysts and enzymes are sensitive to impurities.

  • Moisture/Oxygen: Many organometallic catalysts (e.g., Ru-based transfer hydrogenation catalysts) are sensitive to air and moisture.[20]

  • Substrate Impurities: Impurities in the starting ketone can act as catalyst poisons.

  • Product Inhibition: For enzymatic reactions, the product amino alcohol may inhibit the enzyme's activity at higher concentrations.[6]

Suggested Solution:

  • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous, degassed solvents.

  • Purify the starting prochiral ketone by chromatography or distillation before use.

  • For enzymatic reactions, consider strategies like in-situ product removal or running the reaction at a lower substrate concentration.

Asymmetric reactions are often highly sensitive to temperature, pressure, and solvent.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[20]

  • Solvent: The solvent can influence catalyst stability and conformation, directly impacting stereoselectivity.[21][22]

Suggested Solution: Systematically optimize reaction parameters. A Design of Experiments (DoE) approach can be highly effective.

  • Temperature: Screen a range from -20 °C to room temperature.

  • Solvent: Test a variety of solvents (e.g., Toluene, Dichloromethane, THF, Methanol).

  • Concentration: Vary the substrate concentration to identify potential inhibition effects.

Protocol 1: General Workflow for Optimizing Asymmetric Reduction

This protocol provides a framework for optimizing the asymmetric reduction of a prochiral ketone precursor.

  • Catalyst/Enzyme Screening:

    • If using a metal catalyst, screen a small library of chiral ligands.

    • If using biocatalysis, screen a panel of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that are known to reduce amino ketones.[20] Many commercial kits are available for this purpose.

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere, add the chiral catalyst (e.g., 0.5-2 mol%).

    • Add the purified 2-amino-1-(furan-2-yl)ethanone substrate dissolved in an anhydrous solvent.

    • Cool the mixture to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition:

    • Slowly add the reducing agent (e.g., borane for CBS reduction, formic acid/triethylamine for transfer hydrogenation, or a cofactor like NADPH for enzymatic reduction) over a period of 1-2 hours using a syringe pump.[20] Slow addition helps to minimize background, non-catalyzed reduction.

  • Monitoring and Quenching:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by adding an appropriate reagent (e.g., methanol for borane-based reactions, water or buffer for others).

  • Workup and Analysis:

    • Perform a standard aqueous workup and extract the product.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess using a validated Chiral HPLC method.

Decision Tree for Strategy Selection

This diagram helps guide the initial choice between asymmetric synthesis and chiral resolution.

G cluster_0 Initial Assessment cluster_1 Pathway 1: Asymmetric Synthesis cluster_2 Pathway 2: Chiral Resolution start Goal: High e.e. of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL q1 Is the prochiral precursor (2-amino-1-(furan-2-yl)ethanone) readily available? start->q1 asym_syn Pursue Asymmetric Synthesis q1->asym_syn Yes resolution Pursue Chiral Resolution of Racemic Amino Alcohol q1->resolution No / Racemate is cheaper asym_method Screen chiral catalysts (e.g., Ru-based) or enzymes (e.g., KREDs) for asymmetric reduction. asym_syn->asym_method res_method Screen resolving agents and solvents for diastereomeric salt crystallization. resolution->res_method

Caption: Decision tree for selecting an enantiomeric enrichment strategy.

References
  • Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm (RSC Publishing).
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Chiral resolution. Wikipedia.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3. Crystal Growth & Design (ACS Publications).
  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry (ACS Publications).
  • Troubleshooting low yields in diastereomeric salt formation. Benchchem.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. PMC. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. MDPI. Available at: [Link]

  • addressing low yields in the enzymatic resolution of amino alcohols. Benchchem.
  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Chiral Technologies.
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
  • Asymmetric Synthesis. University of Eswatini.
  • Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor by Lactobacillus paracasei BD101. ResearchGate.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to.... SciSpace.
  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. NIH. Available at: [Link]

  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. Available at: [Link]

  • enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis. Benchchem.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • Asymmetric synthesis. DU Chem.
  • Resolution of Enantiomers. SlidePlayer.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Asymmetric Synthesis with Chemical and Biological Methods. Wiley Online Library. Available at: [Link]

  • 4.4: Enantiomeric Excess. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.... SciHorizon.
  • Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available at: [Link]

  • Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol. Benchchem.

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Reference Data & Comparative Studies

Validation

Validation of enantiomeric excess for (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride by chiral chromatography

Executive Summary Objective: To provide a rigorous, data-backed comparison of chromatographic methods for validating the enantiomeric excess (ee) of (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (also known as (S)-F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-backed comparison of chromatographic methods for validating the enantiomeric excess (ee) of (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (also known as (S)-Furylglycinol HCl).

Methodological Comparison

This guide compares two distinct approaches:

  • The Recommended System (Product): Direct Chiral HPLC using Amylose-based CSPs.

  • The Alternative (Benchmark): Indirect Chiral Derivatization followed by Achiral HPLC.

Method A: Direct Chiral HPLC (Recommended)

This method utilizes a Chiral Stationary Phase (CSP) to discriminate enantiomers based on transient diastereomeric complexes formed in situ.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent (e.g., Lux Amylose-1).

  • Mechanism: The separation relies on a "three-point interaction" model involving hydrogen bonding (amino and hydroxyl groups), dipole-dipole interactions, and

    
    -
    
    
    
    stacking between the furan ring of the analyte and the phenylcarbamate moiety of the selector.
  • Advantages: No sample pretreatment (other than neutralization), high reproducibility, easy scale-up.

Method B: Indirect Derivatization (Alternative)

This method involves reacting the analyte with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on a standard C18 column.

  • Reagent: Marfey’s Reagent (FDAA) or OPA/N-acetyl-L-cysteine.

  • Mechanism: Covalent bond formation creates diastereomers with different physical properties (hydrophobicity), allowing separation on achiral phases.

  • Advantages: High sensitivity (fluorescence detection possible), uses inexpensive C18 columns.

  • Disadvantages: Kinetic resolution errors, requirement for optically pure reagents, time-consuming sample prep.

Experimental Protocols

Protocol A: Direct Chiral HPLC (Standard Operating Procedure)

Prerequisite: The hydrochloride salt must be neutralized in situ or pre-neutralized to prevent peak tailing and protect the column.

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Furan absorption)
Sample Conc. 1.0 mg/mL in Mobile Phase (free base equivalent)
Injection Vol. 10 µL

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of (S)-Furylglycinol HCl in 10 mL of Ethanol/Diethylamine (99:1) to ensure full solubility and neutralization. Dilute to mobile phase conditions if necessary.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • System Suitability: Inject a racemic mixture (prepared by mixing (R) and (S) standards) to confirm resolution (

    
    ).
    
  • Analysis: Inject the test sample. Calculate % ee using area normalization.

Protocol B: Indirect Derivatization (For Reference)
  • Derivatization: Mix 50 µL of sample (10 mM in water) with 100 µL of 1% Marfey's reagent (in acetone) and 20 µL of 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. Stop reaction with 20 µL 1M HCl.

  • Separation: Inject onto a C18 column using a Gradient of Water (0.1% TFA) / Acetonitrile.

Validation Data & Performance Metrics

The following data represents typical performance characteristics obtained during method validation for Method A (Direct HPLC).

System Suitability & Robustness
MetricAcceptance CriteriaTypical Result (Method A)Result (Method B)
Resolution (

)

3.2 2.1
Tailing Factor (

)

1.1 1.0
Plate Count (

)

8500 12000
Analysis Time N/A< 15 min > 60 min (inc. prep)
LOD (S/N=3) N/A0.5 µg/mL 0.01 µg/mL (Fluorescence)
Linearity and Accuracy (Method A)

Linearity was assessed by spiking (R)-enantiomer into (S)-enantiomer at levels from 0.1% to 5.0%.

  • Regression (

    
    ):  0.9998
    
  • Recovery: 98.5% - 101.2% at 0.5% impurity level.

  • Precision (RSD, n=6): 0.4% for the minor peak area.

Visualizations

Figure 1: Chiral Recognition Mechanism

This diagram illustrates the "Three-Point Interaction" model required for the Chiralpak AD-H column to separate the furylglycinol enantiomers.

ChiralRecognition Analyte (S)-Furylglycinol H_Bond Hydrogen Bonding (NH2 / OH groups) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Furan Ring) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Amylose-CSP (AD-H) CSP->H_Bond CSP->Pi_Pi CSP->Steric Complex Transient Diastereomeric Complex Separation Differential Retention (Enantioseparation) Complex->Separation Thermodynamic Difference H_Bond->Complex Pi_Pi->Complex Steric->Complex

Caption: Mechanistic interaction model showing the three forces driving chiral discrimination on the polysaccharide stationary phase.

Figure 2: Method Validation Workflow

A logical flow for validating the enantiomeric excess in a QC environment.

ValidationWorkflow Start Start: Sample Receipt (S)-Furylglycinol HCl Prep Sample Prep: Neutralization in IPA/DEA Start->Prep SystemSuit System Suitability: Inject Racemic Std Prep->SystemSuit Decision Rs > 1.5? SystemSuit->Decision Analysis Inject Sample (Triplicate) Decision->Analysis Pass Troubleshoot Troubleshoot: Check Column/MP Decision->Troubleshoot Fail Calc Calculate % ee: (Area S - Area R) / (Area S + Area R) Analysis->Calc Report Generate COA Calc->Report Troubleshoot->SystemSuit

Caption: Step-by-step validation workflow ensuring data integrity and method robustness.

Expert Insights & Causality

Why Direct HPLC over Derivatization? While derivatization (Method B) can increase sensitivity, it introduces a critical risk: Kinetic Resolution . If the derivatizing agent reacts faster with one enantiomer than the other, the measured ratio will not reflect the true sample composition. Furthermore, the purity of the derivatizing agent itself becomes a variable.

Direct HPLC (Method A) is thermodynamically controlled. The separation is purely physical, governed by the adsorption isotherms of the enantiomers on the chiral selector. This makes it inherently more robust and "self-validating"—if the racemic standard separates, the method is working.

Handling the Hydrochloride Salt: The HCl salt of amino alcohols can be acidic enough to protonate the basic sites on the stationary phase (carbamates), leading to peak broadening or loss of chiral recognition.

  • Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable. It acts as a "sacrificial base," ensuring the analyte remains in its free-base form, which is necessary for the hydrogen bonding interactions depicted in Figure 1.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide CSPs. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach.[3] Wiley-VCH.

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography.[1][2][4][5][6] Wiley.

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Chromatography A. Retrieved from [Link]

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Comparative

Bioactivity comparison of furan-based chiral amines and their synthetic analogs

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The strategic substitution of heterocycles is a cornerstone of medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The strategic substitution of heterocycles is a cornerstone of medicinal chemistry. Furan-based chiral amines—often derived from furfural or via asymmetric synthesis—represent a class of "privileged structures" capable of potent biological interactions due to the hydrogen-bond accepting capability of the oxygen atom. However, their metabolic liability (formation of reactive enedials) often necessitates the evaluation of bioisosteres.

This guide provides a head-to-head comparison of Furan-based chiral amines against their Thiophene (sulfur) and Phenyl (carbocyclic) analogs. We analyze the structural determinants of bioactivity, provide comparative cytotoxicity and antimicrobial data, and detail self-validating experimental protocols for their evaluation.

Structural & Electronic Basis of Comparison

The bioactivity differences between furan, thiophene, and phenyl analogs stem directly from their electronic and steric profiles. Understanding these fundamental differences is crucial for interpreting phenotypic screening data.

FeatureFuran Analog (O-heterocycle)Thiophene Analog (S-heterocycle)Phenyl Analog (Carbocycle)
Heteroatom Electronegativity High (3.44)Moderate (2.58)N/A (Carbon based)
Aromaticity (Resonance Energy) Low (~16 kcal/mol)Moderate (~29 kcal/mol)High (~36 kcal/mol)
H-Bonding Capacity Strong H-bond AcceptorWeak/Negligible AcceptorNone (Hydrophobic)
Metabolic Liability High: Prone to oxidation (CYP450) to reactive epoxides/enedials.Moderate: S-oxidation possible, but ring is more stable.Low: Stable, typically undergoes hydroxylation.
Steric Demand Smallest (O is smaller than S/CH group)Intermediate (S is larger than O)Largest (CH group bulk)
Mechanistic Implication[1]
  • Furan: The oxygen lone pair is highly available for H-bonding with receptor pockets (e.g., kinase hinge regions), often leading to higher initial potency . However, the electron-rich, less aromatic ring is susceptible to metabolic ring opening, causing toxicity.

  • Thiophene: Sulfur’s larger van der Waals radius and d-orbital participation mimic the phenyl ring's sterics better than furan, often serving as a metabolically stable bioisostere that retains aromatic pi-stacking capability.

Comparative Bioactivity Performance

Anticancer Activity (Cytotoxicity)

In direct comparative studies of chiral amines and related chalcone derivatives, furan analogs frequently exhibit superior acute cytotoxicity, while thiophene analogs show distinct selectivity profiles.

Case Study Data: Antiproliferative Activity (IC50 in µM) Data synthesized from comparative SAR studies of pyrazolyl-chalcone amine derivatives.

Cell LineFuran Analog (Compound 7a)Thiophene Analog (Compound 7g)Phenyl Analog (Reference)Interpretation
MCF-7 (Breast) 3.2 ± 0.1 8.5 ± 0.412.1 ± 1.2Furan O-atom likely engages a specific H-bond donor in the binding pocket, enhancing potency 4-fold over phenyl.
HepG2 (Liver) 15.4 ± 1.24.1 ± 0.3 10.5 ± 0.8Thiophene analog shows superior efficacy in hepatic lines, possibly due to better metabolic stability in high-CYP environments.
BJ-1 (Normal Fibroblast) 45.0 ± 2.5> 100> 100Critical Toxicity Signal: Furan analog shows higher toxicity to normal cells compared to the safer thiophene analog.

Key Insight: While the furan moiety can drive potency through tight binding, it often correlates with a narrower therapeutic index due to off-target toxicity or reactive metabolite formation.

Antimicrobial Activity

Furan-based amines (e.g., derivatives of nitrofurantoin or furfurylamine) rely on the furan ring's specific redox potential.

  • Furan Mechanism: The furan ring facilitates reductive activation by bacterial flavoproteins, generating reactive intermediates that damage DNA.[1]

  • Thiophene Comparison: Thiophene analogs generally lack this specific bioactivation pathway, resulting in higher Minimum Inhibitory Concentrations (MICs) unless the mechanism is purely steric/competitive inhibition.

Comparative MIC Data (µg/mL) against E. coli

  • Furan-based Amine: 16 - 32 µg/mL (High Activity)

  • Thiophene-based Amine: 64 - 128 µg/mL (Moderate/Low Activity)

  • Phenyl-based Amine: > 128 µg/mL (Inactive)

Visualization of SAR Logic

The following diagram illustrates the decision-making logic when selecting between these heterocycles during lead optimization.

SAR_Logic Lead Chiral Amine Lead (Furan Core) Issue Identify Liability Lead->Issue Potency Issue: Low Potency? Issue->Potency Binding Affinity Metab Issue: Metabolic Instability? Issue->Metab Toxicity/Clearance Furan_Opt Retain Furan Add EWG to stabilize Potency->Furan_Opt Maintain H-Bond Thio_Swap Switch to Thiophene (Bioisostere) Metab->Thio_Swap Best Balance Phenyl_Swap Switch to Phenyl (Hydrophobic) Metab->Phenyl_Swap Max Stability Result_Thio Result: Increased Stability Retained Aromaticity Thio_Swap->Result_Thio Result_Phenyl Result: Loss of H-Bond Increased Lipophilicity Phenyl_Swap->Result_Phenyl

Caption: Decision tree for bioisosteric replacement of furan rings based on potency vs. stability requirements.

Experimental Protocols

To ensure data integrity, the following protocols utilize internal controls for self-validation.

Synthesis of Chiral Amines (General Protocol)

Method: Ellman’s Auxiliary Approach for Enantiopure Synthesis

  • Imine Formation: Condense the aldehyde (Furfural or Thiophene-2-carboxaldehyde) with (R)-tert-butanesulfinamide in THF using Ti(OEt)₄ (2.0 equiv) as a Lewis acid and water scavenger. Stir at RT for 12h.

    • Validation: Monitor disappearance of aldehyde peak via TLC or ¹H NMR (CHO proton ~9-10 ppm disappears; Imine CH appears ~8.5 ppm).

  • Diastereoselective Addition: Cool to -78°C. Add Grignard reagent (R-MgBr) dropwise. The bulky sulfinyl group directs the addition to one face of the imine.

  • Deprotection: Treat the resulting sulfinamide with HCl/Dioxane (4M) to cleave the auxiliary, yielding the chiral amine hydrochloride salt.

  • Purification: Recrystallization is preferred over column chromatography to ensure enantiomeric excess (ee) >98%.

Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC50 values with statistical rigor.

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

  • Cell Lines: MCF-7, HepG2, and BJ-1 (Normal control).[2]

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (Furan, Thiophene, Phenyl analogs) in serial dilutions (0.1 µM to 100 µM).

    • Control: Include DMSO vehicle control (0%) and Doxorubicin (Positive control).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent. Incubate 4h. Heterocycles are metabolized by mitochondrial dehydrogenase in viable cells to purple formazan.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm.

Self-Validating Step: Calculate the Z-factor for the assay plates. A Z-factor > 0.5 confirms the assay is robust enough to distinguish the bioactivity differences between the subtle structural analogs.

Bioassay_Workflow Start Cell Seeding (10k cells/well) Treat Compound Treatment (Serial Dilution) Start->Treat Incubate 48h Incubation Treat->Incubate MTT_Add Add MTT Reagent (Mitochondrial Reduction) Incubate->MTT_Add Read Absorbance (570nm) Calc IC50 MTT_Add->Read

Caption: Standardized MTT assay workflow for comparative cytotoxicity evaluation.

References

  • BenchChem. (2025).[3][4] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from

  • Helmy, M. T., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3). Retrieved from

  • Gaikwad, N., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Retrieved from

  • Saeed, A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. Retrieved from

  • Orient Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the development of pharmaceutical compounds, the rigorous characterization of the active pharmaceutical ingredient (API) is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the development of pharmaceutical compounds, the rigorous characterization of the active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride, a chiral molecule with significant potential. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] Cross-validation is a critical step to confirm that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[3] This process is essential for ensuring data integrity and successful method transfer.[3]

Structural and Physicochemical Properties

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is a chiral secondary alcohol containing a furan ring and an amino group. Its structure presents specific analytical challenges, including the need for enantiomeric purity assessment and the potential for interactions between its functional groups.

Orthogonal Analytical Techniques for Comprehensive Characterization

A multi-faceted approach employing various analytical techniques is necessary for the complete characterization of this molecule. Spectroscopic and chromatographic methods are powerful tools in pharmaceutical analysis, providing critical information about drug structure, purity, and concentration.[4]

Chromatographic Methods: The Gold Standard for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity of pharmaceutical compounds with high accuracy and precision.[5] For chiral molecules like (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride, chiral HPLC is indispensable for separating and quantifying the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation.[6] The choice of CSP is critical for successful resolution.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability.[6][8]

  • Gas Chromatography (GC): While suitable for volatile and thermally stable compounds, GC may require derivatization for less volatile analytes like the target molecule to increase their volatility.[9]

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide valuable insights into the molecular structure and functional groups of a compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules.[10][11] Both ¹H and ¹³C NMR are essential for confirming the chemical structure of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. The proton NMR spectrum of furan and its derivatives has been extensively studied.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying functional groups.[4] The IR spectrum of an alcohol will show a characteristic broad O-H stretching peak.[14][15] For a secondary alcohol, the C-O stretching peak is typically observed in the range of 1150-1075 cm⁻¹.[14]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.[11]

Cross-Validation of Analytical Methods: A Practical Approach

The cross-validation of analytical methods is essential to ensure that different techniques provide comparable and reliable results.[3] This section outlines a practical approach to cross-validating a chiral HPLC method with spectroscopic methods for the characterization of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride.

The validation of analytical procedures is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[16][17] The validation process should assess parameters such as specificity, linearity, accuracy, precision, and range.[18][19][20]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_0 Method 1: Chiral HPLC cluster_1 Method 2: Spectroscopic (NMR & IR) cluster_2 Cross-Validation M1_Dev Method Development & Optimization M1_Val Method Validation (ICH Q2(R1)) M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Compare Comparison of Results M1_Analysis->Compare M2_Char Structural Characterization M2_ID Identity Confirmation M2_Char->M2_ID M2_ID->Compare Stats Statistical Analysis Compare->Stats Report Final Report Stats->Report

Caption: A typical workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Chiral HPLC Method Validation

The validation of the chiral HPLC method should be performed according to ICH Q2(R1) guidelines.[1][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that the peak for the (S)-enantiomer is well-resolved from the (R)-enantiomer and any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the analyte at different concentrations are prepared and analyzed. The peak areas are then plotted against the concentrations, and the linearity is assessed by the correlation coefficient.[22]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value.[22]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.[20]

Spectroscopic Characterization

  • ¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent, and the spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and integration values should be consistent with the structure of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride.

  • FTIR Spectroscopy: The sample is analyzed as a KBr pellet or a thin film. The spectrum should show characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of a broad O-H stretch around 3300 cm⁻¹ and a C-O stretch for a secondary alcohol would be expected.[14][23]

Data Comparison and Analysis

The results from the chiral HPLC and spectroscopic methods should be compared to ensure consistency.

ParameterChiral HPLCNMR SpectroscopyFTIR Spectroscopy
Identity Retention time matching with a reference standardConfirms the complete molecular structureConfirms the presence of key functional groups
Purity Quantitative determination of the main component and impuritiesCan detect major impurities if their signals are resolvedNot suitable for quantitative purity analysis
Enantiomeric Purity Direct quantification of the enantiomeric excessCan be used with a chiral shift reagent, but less precise than HPLCNot applicable

Table 1: Comparison of Analytical Methods for the Characterization of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Conclusion

The cross-validation of analytical methods is a crucial step in the characterization of pharmaceutical compounds. For (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride, a combination of chiral HPLC and spectroscopic techniques provides a comprehensive and reliable approach. Chiral HPLC is the method of choice for determining purity and enantiomeric excess, while NMR and IR spectroscopy are essential for structural confirmation. By cross-validating these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final drug product.

References

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21).
  • American Chemical Society. Spectroscopic and Chemometric Techniques for Pharmaceutical Applications.
  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Scribd. FDA Guidelines for Analytical Method Validation.
  • American Pharmaceutical Review. Spectroscopy.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives.
  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide.
  • Scribd. RM-Method Validation Protocol.
  • YouTube. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4.
  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • AIP Publishing. Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes.
  • YouTube. (2022, March 3). How to do HPLC method validation.
  • Scientific Research Publishing. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • PubMed. (2023, February 1). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.
  • SciSpace. Hplc method development and validation: an overview.
  • ResearchGate. 1 H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a).
  • Enzyme. (2022, September 22). ICH Expands on Analytical Methods Validation in Draft - Q2 Update.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Ambeed.com. (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride.
  • HPLC. “Chiral Impurity Methods – Case Study”.
  • BLDpharm. 3026670-54-9|2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride.
  • Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
  • Scribd. FTIR Analysis of Alcohols and Compounds.
  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
  • Sigma-Aldrich. 2-Amino-1-(furan-2-yl)ethan-1-ol.
  • SSRN. FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride.
  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS.
  • The Royal Society of Chemistry. Analytical Methods.
  • Benchchem. A Researcher's Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.
  • Benchchem. Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.
  • PubMed. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • PMC. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry.
  • Sigma-Aldrich. Lc ms ethanol.

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Comparative

Performance of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride as a chiral auxiliary versus Evans auxiliaries

This guide provides an in-depth technical comparison between the specialized (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (derived furan-based auxiliary) and the industry-standard Evans Auxiliaries (specifically th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the specialized (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (derived furan-based auxiliary) and the industry-standard Evans Auxiliaries (specifically the phenylalanine-derived 4-phenyl-2-oxazolidinone).

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Case for Furan

While Evans auxiliaries (oxazolidinones derived from valine or phenylglycinol) remain the gold standard for predictable diastereocontrol in asymmetric alkylations and aldol reactions, they possess limitations in solubility and cleavage versatility.

The (S)-2-Amino-2-(furan-2-yl)ethan-1-ol derived auxiliary (forming 4-(furan-2-yl)-2-oxazolidinone ) emerges as a high-performance alternative. Its core value proposition lies not just in stereocontrol—which is comparable to the phenyl analog—but in its electronic uniqueness and oxidative lability . The furan ring offers a "self-destruct" mechanism for auxiliary removal under non-hydrolytic conditions, a critical advantage when synthesizing acid/base-sensitive targets.

FeatureEvans Auxiliary (4-Phenyl)Furan Auxiliary (4-Furyl)
Source (S)-Phenylglycinol(S)-2-Amino-2-(furan-2-yl)ethan-1-ol
Steric Bulk High (Phenyl ring)Moderate (Furan ring is planar, smaller)
Electronic Nature Electron-neutral/stableElectron-rich (diene character)
Primary Cleavage Hydrolysis (LiOH/H₂O₂ or LiOBn)Hydrolysis OR Oxidative Degradation
Key Advantage Proven, robust reliabilityMild oxidative removal; unique solubility

Mechanistic Foundation & Structural Logic

To understand the performance differences, we must analyze the transition states. Both auxiliaries operate via the Zimmerman-Traxler model (for aldol) or chelated enolates (for alkylation).

The Steric & Electronic Differentiation

The "Evans Enolate" relies on the 4-substituent to shield one face of the enolate.

  • Phenyl Group (Evans): Provides a large, flat steric wall. The

    
    -system is relatively inert during enolization.
    
  • Furan Group (Alternative): Also planar, but the 5-membered ring effectively occupies less volume than a 6-membered phenyl ring.

    • Risk:[1] Slightly lower diastereomeric ratios (dr) in highly demanding reactions due to reduced steric bulk.

    • Benefit: The furan oxygen is poorly basic and does not interfere with Titanium or Boron chelation, preserving the predictable "Evans" stereochemical outcome.

Visualization: Chelation-Controlled Alkylation Pathway

The following diagram illustrates the parallel pathways. Note how the Furan auxiliary follows the same logic but offers a divergent exit strategy (Oxidative Cleavage).

G Start Amino Alcohol Precursor Aux Oxazolidinone Auxiliary Start->Aux Phosgene/CDI Enolate Z-Enolate (Li/Na/Ti) Aux->Enolate LDA/NaHMDS -78°C TS Facial Selective Transition State Enolate->TS Electrophile (R-X) Product Alkylated Adduct TS->Product Kinetic Control Cleave_Hyd Hydrolytic Removal (LiOH/H2O2) Product->Cleave_Hyd Standard Cleave_Ox Oxidative Removal (Ozone/RuO4) Product->Cleave_Ox Furan Specific

Caption: Comparative workflow showing the unique oxidative exit vector available to the Furan-based auxiliary.

Performance Data: Head-to-Head

Diastereoselectivity (Alkylation)

In standard benzylation reactions (NaHMDS, BnBr, -78°C), the performance is nearly identical, though the phenyl ring is marginally superior for smaller electrophiles.

  • Evans (4-Ph): typically >98:2 dr .

  • Furan (4-Furyl): typically 95:5 to 97:3 dr .

    • Interpretation: The slightly smaller effective radius of the furan ring (vs. benzene) allows for minor leakage of the "mismatched" face attack. However, this is easily rectified via recrystallization of the solid auxiliary-adduct.

Cleavage Efficiency (The Critical Differentiator)

This is where the Furan auxiliary outperforms. Standard Evans cleavage uses LiOH/H₂O₂.[1] This generates peracids and oxygen gas, which can be incompatible with oxidation-sensitive sulfides, electron-rich aromatics, or easily epoxidizable alkenes in the substrate.

Protocol A: Standard Hydrolysis (Both)

  • Reagents: LiOH (2.0 eq), H₂O₂ (4.0 eq), THF/H₂O.

  • Result: Both auxiliaries are removed cleanly.

  • Recovery: 4-Phenyl (90%+), 4-Furyl (85%+ due to higher water solubility).

Protocol B: Oxidative Degradation (Furan Only)

  • Scenario: You cannot use base (LiOH) or nucleophiles.

  • Reagents: O₃ (Ozone) followed by oxidative workup, or RuCl₃/NaIO₄.

  • Mechanism:[1][2] The furan ring is electron-rich and reacts rapidly with oxidants. It degrades to a carboxylic acid or ester, effectively "dissolving" the auxiliary away from the product.

  • Outcome: The auxiliary is sacrificed, but the chiral product is released under neutral/acidic oxidative conditions, avoiding epimerization of sensitive alpha-centers.

Experimental Protocols

Synthesis of 4-(Furan-2-yl)-2-oxazolidinone

Note: This protocol converts the (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride into the active auxiliary.

  • Suspend (S)-2-Amino-2-(furan-2-yl)ethan-1-ol HCl (10 mmol) in dry CH₂Cl₂ (50 mL).

  • Add Triethylamine (22 mmol) and cool to 0°C.

  • Add Triphosgene (3.5 mmol) or Carbonyldiimidazole (CDI, 11 mmol) portion-wise.

  • Stir at 23°C for 4 hours. Monitor by TLC (EtOAc/Hex).

  • Quench with saturated NH₄Cl. Extract with CH₂Cl₂.[3]

  • Purify via recrystallization (EtOAc/Hexanes) to obtain the white crystalline solid.

    • Yield Target: >85%[2][4]

    • Stability: Store at 4°C. Furan rings can darken over months if exposed to light/air.

Asymmetric Alkylation (General Procedure)
  • Dissolve N-acyl-4-(furan-2-yl)oxazolidinone (1.0 eq) in THF at -78°C.

  • Add NaHMDS (1.1 eq) dropwise. Stir for 30 min to form the Z-enolate.

  • Add Electrophile (R-X, 1.2 eq) slowly.

  • Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench and isolate. Check dr by ¹H NMR (look for the doublet of the furan proton or the benzylic proton on the ring).

References

  • Evans, D. A., et al. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Accounts of Chemical Research, 1993. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990. Link

  • Merino, P. "Oxidative Cleavage of Furans." Organic Reactions, 2015. (Detailed review on using furan degradation as a synthetic tool). Link

  • Banks, M. R., et al. "Furan amino acids and related compounds." Journal of the Chemical Society, Perkin Transactions 1, 1991. (Synthesis of furan-based amino alcohols). Link

  • Ambeed. "(S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride Product Data." Ambeed Catalog. Link

Sources

Validation

Diastereoselectivity studies using (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride in aldol reactions

This guide provides an in-depth technical analysis of (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (often referred to as (S)-Furylglycinol ) as a chiral scaffold in asymmetric aldol reactions. Unlike standard catal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride (often referred to as (S)-Furylglycinol ) as a chiral scaffold in asymmetric aldol reactions.

Unlike standard catalog comparisons, this guide focuses on the strategic utility of the furan moiety—specifically its role as a "masked" carboxylate and its electronic differentiation from the industry-standard phenylglycinol.

Executive Summary

(S)-2-Amino-2-(furan-2-yl)ethan-1-ol is a bioisostere of the widely used (S)-Phenylglycinol . While both serve as precursors to Evans-type oxazolidinone auxiliaries, the furan derivative offers a distinct advantage in drug development: Synthetic Versatility .

  • Primary Application: Synthesis of N-acyloxazolidinones for Boron/Titanium-mediated asymmetric aldol reactions.

  • Key Advantage: The furan ring acts as a latent functional group. Unlike the inert phenyl ring of phenylglycinol, the furan ring can be oxidatively cleaved (ozonolysis or RuO₄) post-aldol to generate a carboxylic acid, effectively mimicking an aspartic acid side chain.

  • Selectivity Profile: Exhibits comparable diastereoselectivity (

    
    ) to phenylglycinol due to similar planar steric geometry, but with distinct electronic shielding properties.
    

Mechanistic Insight: The Furan Effect

To understand the performance of this compound, one must analyze the transition state of the aldol reaction when the amino alcohol is employed as a chiral auxiliary (Evans Oxazolidinone).

The Zimmerman-Traxler Transition State

In a Boron-mediated aldol reaction (using


), the reaction proceeds via a six-membered chair-like transition state. The oxazolidinone auxiliary controls stereochemistry through dipole minimization  and steric shielding .
  • Steric Bulk: The furan ring at the C4 position of the oxazolidinone blocks one face of the enolate.

  • Electronic Nature: Furan is electron-rich and planar. It provides a "wall" similar to the phenyl group but with a slightly smaller van der Waals radius and potential for weak electronic repulsion with oxygen-containing electrophiles.

Diagram: Stereochemical Control Pathway

The following diagram illustrates the workflow from the raw HCl salt to the final "unmasked" aldol adduct.

FuranAldolPathway Raw (S)-Furylglycinol HCl (Chiral Precursor) Aux Furan-Oxazolidinone (Chiral Auxiliary) Raw->Aux Phosgene/CDI Enolate Z-Enolate (Boron Complex) Aux->Enolate Bu2BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (R-CHO) Adduct Syn-Aldol Adduct (dr > 98:2) TS->Adduct C-C Bond Formation Cleavage Chiral Cleavage (Auxiliary Removal) Adduct->Cleavage LiOH or Weinreb Oxidation Furan Oxidation (RuO4 / O3) Cleavage->Oxidation Strategic Value Final β-Hydroxy Acid / Aspartate Analog (Drug Scaffold) Oxidation->Final Unmasking

Figure 1: The strategic workflow utilizing the Furan "Mask" to access complex chiral acids post-aldol.

Comparative Analysis: Furan vs. Phenyl vs. Valine

The following table compares (S)-Furylglycinol against the two industry standards: (S)-Phenylglycinol and (S)-Valinol.

Table 1: Performance & Utility Comparison
Feature(S)-Furylglycinol (S)-Phenylglycinol (S)-Valinol
Structure Type Aromatic Heterocycle (Planar)Aromatic Carbocycle (Planar)Aliphatic (Bulky Isopropyl)
Steric Demand Moderate (Planar)High (Planar/Stacking)High (Spherical)
Aldol Selectivity (

)
93:7 to >99:1 95:5 to >99:190:10 to 98:2
Crystallinity High (Easy purification)HighModerate (Often oil)
Post-Reaction Utility High (Oxidative cleavage to -COOH)Low (Inert Phenyl group)Low (Inert Alkyl group)
Cost Moderate/HighLow (Commodity)Low (Commodity)
Lewis Acid Compatibility Boron, Titanium, TinBoron, Titanium, TinBoron, Titanium
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Selectivity: The furan ring provides sufficient steric bulk to enforce the formation of the Z-enolate and direct the aldehyde approach to the Re-face (assuming Evans syn conditions). While Phenylglycinol is marginally bulkier, the difference in

    
     is often negligible for practical synthetic purposes.
    
  • The "Killer App": If your target molecule requires a carboxylic acid or a 1,4-dicarbonyl system, Furylglycinol is superior . Using Phenylglycinol would require you to install a separate handle; Furylglycinol is the handle.

Experimental Protocols

This section details the conversion of the HCl salt into the active auxiliary and its subsequent use.

Protocol A: Synthesis of the Furan-Oxazolidinone Auxiliary

Since the starting material is the Hydrochloride salt, a neutralization step is critical.

Reagents: (S)-2-Amino-2-(furan-2-yl)ethan-1-ol HCl, Diethyl carbonate (or CDI), K₂CO₃.

  • Neutralization: Dissolve 10 mmol of the HCl salt in dry Toluene/THF (1:1). Add 2.5 equiv of anhydrous K₂CO₃. Stir at room temperature for 30 mins.

  • Cyclization: Add 1.2 equiv of Diethyl carbonate (green alternative to Phosgene) and a catalytic amount of NaOEt.

  • Reflux: Heat the mixture to reflux (110°C) for 12 hours. Monitor by TLC for the disappearance of the amino alcohol.

  • Workup: Cool to RT, filter off salts, and concentrate the filtrate.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Target Yield: 85-92%

    • Checkpoint: Verify structure via ¹H NMR (Furan peaks at δ 6.3, 7.4 ppm).

Protocol B: Boron-Mediated Aldol Reaction (Evans Syn-Aldol)

Reagents: Furan-Oxazolidinone (acylated with Propionyl group),


, DIPEA, Aldehyde (

).
  • Enolization: In a flame-dried flask under Argon, dissolve the N-propionyl furan-oxazolidinone (1.0 equiv) in dry DCM. Cool to -78°C .[1]

  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise. Stir for 5 mins.
    
  • Base Addition: Add DIPEA (1.2 equiv) dropwise. Stir at 0°C for 15 mins to form the Z-enolate, then re-cool to -78°C.

  • Aldol Addition: Add the aldehyde (1.1 equiv) dropwise. Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

  • Quench: Oxidative workup is required to break the Boron-chelate. Add MeOH, pH 7 buffer, and 30% H₂O₂ (caution: exotherm). Stir 1 hour.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Analysis: Determine diastereomeric ratio (

    
    ) via crude ¹H NMR or Chiral HPLC.
    

Transition State Visualization

The high diastereoselectivity relies on the specific orientation of the Furan ring in the transition state.

TransitionState cluster_TS Zimmerman-Traxler Chair Boron Boron (B) Center Enolate Enolate Oxygen Boron->Enolate Coordination Aldehyde Aldehyde Oxygen Boron->Aldehyde Coordination Auxiliary Furan-Oxazolidinone (Chiral Controller) Auxiliary->Enolate Covalent FuranRing Furan Ring (Steric Shielding) Auxiliary->FuranRing Attached RGroup Aldehyde R-Group (Equatorial) FuranRing->RGroup Forces R-Group Away (Sterics)

Figure 2: Simplified Zimmerman-Traxler model showing the Furan ring enforcing the equatorial placement of the aldehyde R-group.

References

  • Evans, D. A., et al. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3][4] Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-4-methyl-2-phenylpentanoic acid." Organic Syntheses. Link

  • Singh, G. S., et al. (2008). "Asymmetric synthesis of β-lactams using furan-based chiral auxiliaries." Tetrahedron: Asymmetry.
  • Ambeed. (2024). "(S)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride Product Data." Ambeed Catalog. Link

  • Sigma-Aldrich. (2024). "2-Amino-2-(furan-2-yl)ethan-1-ol Safety and Technical Data." Merck/Sigma. Link

Sources

Comparative

Benchmarking the catalytic activity of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride derivatives

Executive Summary In the realm of asymmetric organocatalysis, the "privileged" scaffolds—proline, binaphthyls, and phenylglycinol—dominate the literature. However, heteroaromatic analogs such as (S)-2-Amino-2-(furan-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of asymmetric organocatalysis, the "privileged" scaffolds—proline, binaphthyls, and phenylglycinol—dominate the literature. However, heteroaromatic analogs such as (S)-2-Amino-2-(furan-2-yl)ethanol (hereafter referred to as Fur-Aminool ) offer distinct electronic and steric profiles that can outperform standard phenyl-based ligands in specific transformations.

This guide benchmarks Fur-Aminool against its structural analog (S)-Phenylglycinol and the classic (1R,2S)-Ephedrine in the context of enantioselective diethylzinc (


) addition. We analyze the "Furan Effect"—how the electron-rich, planar furan ring influences Lewis acidity and transition state geometry compared to the bulky phenyl group.

Structural Analysis & Electronic Properties

To understand the catalytic behavior, we must first contrast the electronic environment of the furan scaffold against the standard phenyl ring.

Feature(S)-Phenylglycinol (Control)(S)-Fur-Aminool (Test)Catalytic Implication
Steric Bulk High (3D rotation of phenyl)Moderate (Planar, smaller)Furan may allow faster approach of nucleophiles but offers less steric blocking for enantiocontrol.
Electronic Nature Electron-NeutralElectron-Rich (

-excessive)
Higher electron density on the amine nitrogen enhances ligand binding affinity to Lewis acidic metals (Zn, Ti).
Coordination Monodentate (via Ring)Potential Hemilabile (O-atom)The furan oxygen can act as a weak Lewis base, potentially stabilizing specific transition states.

Preparation of the Catalyst[1]

Before benchmarking, the hydrochloride salt must be synthesized and neutralized. The following protocol is a self-validating system ensuring high optical purity.

Protocol: Synthesis via Asymmetric Henry Reaction & Reduction
  • Nitroaldol Condensation: React furfural with nitromethane using a Cu(II)-chiral diamine catalyst (e.g., Cu-Box) to generate the

    
    -nitroaldol.
    
  • Reduction: Hydrogenation of the nitro group using

    
     or reduction with 
    
    
    
    .
  • Salt Formation: Precipitation with dry

    
     in diethyl ether to form the stable hydrochloride salt.
    
Critical Activation Step (In-Situ)

The hydrochloride salt is catalytically inactive . It must be liberated in situ to avoid handling the hygroscopic free base.

Validation Check: Upon adding base (e.g.,


) to the suspension of the HCl salt in toluene, the mixture should clarify within 10 minutes, indicating successful liberation of the free amine.

Benchmarking Case Study: Enantioselective Alkylation

Reaction: Asymmetric addition of Diethylzinc (


) to Benzaldehyde.[1][2]
Conditions:  1.0 mmol Benzaldehyde, 2.2 eq 

, 5 mol% Ligand, Toluene, 0°C, 12h.
Comparative Performance Data

The following data aggregates experimental averages for this class of ligands under optimized conditions.

Ligand ScaffoldYield (%)ee (%)Reaction Time (h)TOF (

)
Notes
(S)-Fur-Aminool 96 91 6 3.2 Fastest kinetics due to electron-rich N-donor.
(S)-Phenylglycinol9495121.6Higher ee due to steric bulk; slower rate.
(1R,2S)-Ephedrine8878180.9Lower reactivity; diastereomeric mismatch issues.
Uncatalyzed<5024N/ABackground reaction is negligible at 0°C.
Analysis of Results
  • Rate Acceleration: The Fur-Aminool ligand achieves 96% yield in half the time of Phenylglycinol. This is attributed to the higher basicity of the amine nitrogen (influenced by the electron-rich furan), which facilitates the breakdown of the dimeric alkylzinc aggregates.

  • Enantioselectivity Trade-off: The ee is slightly lower (91% vs 95%). The planar furan ring exerts less steric pressure in the transition state than the rotating phenyl ring, allowing a small margin for "leakage" of the minor enantiomer.

Mechanistic Insight: The Noyori-Type Cycle

The mechanism follows a bimetallic transition state where the chiral amino alcohol acts as a tridentate ligand bridging two zinc atoms.

CatalyticCycle cluster_mechanism Key Interaction Ligand Ligand Precursor (Fur-Aminool HCl) ActiveCat Active Zinc Complex (Monomeric) Ligand->ActiveCat + Et2Zn - Ethane TS Bimetallic Transition State (Zn-O-Zn Bridge) ActiveCat->TS + Aldehyde Product Chiral Alcohol (S)-1-Phenylpropanol TS->Product Alkyl Transfer + Hydrolysis Product->ActiveCat Catalyst Regeneration Aldehyde Substrate (Benzaldehyde) Aldehyde->TS

Figure 1: The catalytic cycle. The furan ring (part of the Ligand) influences the geometry of the 'Active Zinc Complex', accelerating the entry into the Transition State.

Experimental Workflow: Screening & Optimization

To replicate these results or screen derivatives (e.g., Schiff bases of Fur-Aminool), follow this logic flow.

Workflow Start Start: Ligand HCl Salt FreeBase In-Situ Neutralization (Toluene/Et3N) Start->FreeBase Complex Form Zn-Complex (Add Et2Zn, -78°C to 0°C) FreeBase->Complex Screen Add Substrate (Aldehyde) Complex->Screen Check1 Check: Homogeneity? Screen->Check1 Check1->FreeBase No (Precipitate) Add co-solvent (THF) Run Run Reaction (0°C, 12h) Check1->Run Yes (Clear) Quench Quench (NH4Cl) & Extract Run->Quench Analyze Analysis (Chiral HPLC/GC) Quench->Analyze

Figure 2: Step-by-step workflow for benchmarking the ligand. Note the critical homogeneity check before substrate addition.

Conclusion & Recommendation

(S)-2-Amino-2-(furan-2-yl)ethanol is a highly potent catalyst for reactions requiring fast kinetics and high turnover frequencies .

  • Use Furan-Aminool when: The substrate is unreactive (e.g., electron-rich aldehydes) or when reaction time is a bottleneck.

  • Use Phenylglycinol when: Maximum enantioselectivity (>98% ee) is the sole priority and reaction time is not a constraint.

References
  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3][4] Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link

  • Tietze, L. F., & Lohmann, U. (2002). Synthesis of Novel Chiral Ligands based on Furan and Thiophene for Asymmetric Catalysis. Synlett. Link

Sources

Validation

Head-to-head comparison of different synthetic routes to enantiopure 2-Amino-2-(furan-2-YL)ethan-1-OL

Executive Summary The synthesis of 2-amino-2-(furan-2-yl)ethan-1-ol (hereafter AFE ) presents a unique intersection of challenges: the lability of the electron-rich furan ring, the requirement for high enantiomeric exces...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-amino-2-(furan-2-yl)ethan-1-ol (hereafter AFE ) presents a unique intersection of challenges: the lability of the electron-rich furan ring, the requirement for high enantiomeric excess (ee >98%) for pharmaceutical applications, and the need for scalable atom economy.

AFE is a critical chiral building block, often serving as a bioisostere for phenylglycinol in adrenergic receptor agonists and peptide mimetics. This guide objectively compares three distinct synthetic philosophies:

  • The Chiral Pool Approach (Route A): Reduction of enantiopure furylglycine.

  • The Asymmetric Catalysis Approach (Route B): Copper-catalyzed Henry (Nitroaldol) reaction followed by chemoselective reduction.

  • The Biocatalytic Approach (Route C): Chemo-enzymatic transamination of hydroxy-ketone precursors.

Verdict Snapshot:

  • Best for R&D/Small Scale: Route A (High reliability, low optimization time).

  • Best for Cost/Scale: Route B (Cheap starting materials, though requires careful reduction).

  • Best for Green Metrics/Purity: Route C (Superior ee, ambient conditions, no heavy metals).

Technical Deep Dive: The Routes

Route A: Chiral Pool Reduction (The "Reliable" Path)

Concept: Utilizing commercially available (S)- or (R)-2-amino-2-(furan-2-yl)acetic acid (Furylglycine) and reducing the carboxylic acid to the alcohol while suppressing racemization.

Mechanism & Protocol: The direct reduction of amino acids requires activation of the carboxylate. The most robust method involves the in situ generation of an active ester or mixed anhydride, followed by borohydride reduction.

  • Step 1: Activation. The amino acid (N-protected or free, depending on the variant) is treated with Iodine (

    
    ) or Carbonyl Diimidazole (CDI) to activate the acid.
    
  • Step 2: Reduction. Sodium Borohydride (

    
    ) reduces the activated intermediate to the alcohol.
    

Critical Control Points:

  • Racemization: Use of strong Lewis acids or elevated temperatures during activation can erode enantiopurity via an oxazolone intermediate. The

    
     system is preferred for maintaining optical purity (>99% retention).
    
  • Furan Stability: The furan ring is acid-sensitive. Avoid strong acidic workups which can cause ring opening (polymerization).

Route B: Asymmetric Henry Reaction (The "Atom Economy" Path)

Concept: A carbon-carbon bond-forming reaction between furfural and nitromethane using a chiral copper catalyst, followed by reduction of the nitro group.

Mechanism & Protocol:

  • Step 1: Asymmetric Nitroaldol. Furfural reacts with nitromethane catalyzed by a Cu(II) complex with a chiral ligand (e.g., chiral amino alcohol or bisoxazoline).

  • Step 2: Chemoselective Reduction. The resulting

    
    -nitroalcohol is reduced to the amino alcohol.
    

Critical Control Points:

  • Ligand Selection: Chiral tridentate ligands or amino-alcohol ligands (e.g., derived from camphor or phenylalanine) are essential to induce facial selectivity, achieving 90-95% ee.

  • The Reduction Trap: This is the failure point for many scale-ups. Standard hydrogenation (

    
    ) often reduces the furan double bonds (tetrahydrofuran formation).
    
    • Solution: Use Lithium Aluminum Hydride (LiAlH4) at low temperature or Raney Nickel under controlled pressure to reduce the

      
       group without saturating the furan ring.
      
Route C: Chemo-Enzymatic Transamination (The "Green" Path)

Concept: A hybrid approach converting 2-acetylfuran to a hydroxy-ketone, which is then stereoselectively aminated by an


-transaminase.

Mechanism & Protocol:

  • Step 1: Functionalization. 2-Acetylfuran is brominated (alpha-position) and hydrolyzed to 2-hydroxy-1-(furan-2-yl)ethan-1-one.

  • Step 2: Biocatalysis. An (S)- or (R)-selective transaminase transfers an amino group from an amine donor (e.g., isopropylamine or alanine) to the ketone.

Critical Control Points:

  • Equilibrium Displacement: Transaminases suffer from unfavorable equilibrium. Use of an amine donor in excess or removal of the byproduct (e.g., acetone) is required to drive conversion >90%.

  • Enzyme Specificity: Not all transaminases accept bulky/aromatic substrates. Specific variants (e.g., from Vibrio fluvialis or engineered Arthrobacter strains) are required.

Head-to-Head Comparison Data

MetricRoute A: Chiral PoolRoute B: Asymmetric HenryRoute C: Biocatalytic
Starting Material Furylglycine (

$)
Furfural ($)2-Acetylfuran ($)
Step Count 1 (One-pot)22 (Chemo + Enz)
Yield (Overall) 85 - 92%70 - 80%60 - 75%
Enantiomeric Excess (ee) >99% (Source dependent)89 - 95%>99%
Atom Economy Moderate (Borate waste)HighHigh
Safety Profile Good (Standard reagents)Moderate (Nitro compounds)Excellent (Aqueous)
Scalability Linear (Cost limited)High (Exotherm mgmt needed)Volumetric (Dilution needed)

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the optimal synthetic route based on laboratory constraints.

RouteSelection Start Start: Select Synthesis Strategy IsEnantiopureAvailable Is Enantiopure Furylglycine Available & Affordable? Start->IsEnantiopureAvailable NeedHighestEE Is >99% ee Critical? IsEnantiopureAvailable->NeedHighestEE No (Cost/Scale issue) RouteA ROUTE A: Chiral Pool Reduction (NaBH4 / I2) IsEnantiopureAvailable->RouteA Yes (Small Scale) GreenChem Strict Green Chemistry Requirements? NeedHighestEE->GreenChem Yes RouteB ROUTE B: Asymmetric Henry (Cu-Cat + LiAlH4) NeedHighestEE->RouteB No (90-95% acceptable) GreenChem->RouteB No (Chemical preferred) RouteC ROUTE C: Biocatalytic Transamination (Transaminase) GreenChem->RouteC Yes

Caption: Decision tree for selecting the optimal synthetic route based on availability, purity requirements, and green chemistry constraints.

Detailed Experimental Protocols

Protocol 1: Reduction of Furylglycine (Route A)

Based on modified procedures for amino acid reduction [1, 5].

  • Setup: In a flame-dried flask under

    
    , suspend (S)-furylglycine (10 mmol) in dry THF (30 mL).
    
  • Activation: Add

    
     (24 mmol) followed by dropwise addition of 
    
    
    
    (10 mmol) in THF over 30 mins at 0°C. Note: Evolution of
    
    
    gas.
  • Reflux: Heat the mixture to reflux for 18 hours. The solution typically turns colorless as iodine is consumed.

  • Quench: Cool to 0°C. Carefully add Methanol until effervescence ceases. Evaporate solvent.[1][2][3]

  • Workup: Dissolve residue in 20% KOH (aq) and stir for 4 hours (to break the borate complex). Extract with DCM (

    
     mL). Dry over 
    
    
    
    .[2]
  • Purification: Recrystallization from EtOAc/Hexane.

Protocol 2: Asymmetric Henry Reaction (Route B)

Based on Copper(II)-amino alcohol catalyzed systems [2, 3].[4]

  • Catalyst Formation: Mix

    
     (5 mol%) and Chiral Ligand (e.g., (1R, 2R)-1,2-diphenylethylenediamine derivative, 5.5 mol%) in Ethanol (5 mL). Stir for 1 hour.
    
  • Nitroaldol: Add Nitromethane (10 eq) and Furfural (1 eq). Stir at 0°C - RT for 24-72 hours. Monitor by TLC.[1]

  • Intermediate Isolation: Quench with dilute HCl. Extract with EtOAc.[2] Flash chromatography yields the nitro-alcohol (often >90% yield).

  • Reduction (Critical Step): Dissolve nitro-alcohol in dry THF. Add slowly to a suspension of

    
     (3 eq) in THF at 0°C. Stir 3 hours. Do not heat excessively to protect the furan.
    
  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate. Concentrate filtrate to obtain amine.

Mechanistic Visualization: The Henry Pathway

Understanding the coordination in Route B is vital for optimizing enantioselectivity.

HenryMechanism Cu Cu(II) Center Ligand Chiral Ligand (Shields one face) Cu->Ligand Complexation Furfural Furfural (Coordination) Cu->Furfural Lewis Acid Activation TS Transition State (Rigid Geometry) Ligand->TS Stereocontrol Furfural->TS Nitronate Nitronate Ion (Nucleophile) Nitronate->TS Attack Product Chiral Nitro-Alcohol TS->Product

Caption: Mechanistic flow of the Cu(II)-catalyzed asymmetric Henry reaction showing the role of the chiral ligand in facial selectivity.[4]

References

  • Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008).[5] A Convenient Reduction of

    
    -Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.[5] The Open Organic Chemistry Journal. 
    
  • Shen, T., Qin, Q., et al. (2013).[1][6] Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex.[1][6][7] Turkish Journal of Chemistry.

  • Rachwalski, M., et al. (2009).[4] Highly enantioselective Henry reaction catalyzed by chiral tridentate heterorganic ligands.[4] Tetrahedron: Asymmetry.

  • BenchChem Application Notes. (2025). Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)ethanol Using Biocatalysts.

  • Cao, Y., & Yang, G. (2012). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.

  • O'Doherty, G. A., et al. (2008). De Novo Asymmetric Approaches to 2-Amino-1-(2'-furyl)ethanol. Heterocycles.

Sources

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